Ethyl 2-hydroxycyclopentanecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFIGGNBUOZGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940324 | |
| Record name | Ethyl 2-hydroxycyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54972-10-0, 1883-91-6 | |
| Record name | 54972-10-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC122559 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-hydroxycyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-hydroxycyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-hydroxycyclopentanecarboxylate is a cyclic ester of significant interest as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization. Due to a lack of available data in peer-reviewed literature, this document focuses on the chemical aspects of the molecule rather than biological activity or its direct role in drug development, where it primarily serves as an intermediate. All quantitative data are presented in structured tables, and detailed experimental protocols for its synthesis from a key precursor are provided.
Chemical Structure and Properties
This compound is a chiral molecule existing as different stereoisomers. The structural formula features a cyclopentane ring substituted with a hydroxyl group at the 2-position and an ethoxycarbonyl group at the 1-position.
Structural Formula:
Caption: Structural formula of this compound.
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound and its common precursor, Ethyl 2-oxocyclopentanecarboxylate.
| Property | This compound | Ethyl 2-oxocyclopentanecarboxylate |
| Molecular Formula | C₈H₁₄O₃ | C₈H₁₂O₃ |
| Molecular Weight | 158.19 g/mol [1][2] | 156.18 g/mol [3][4] |
| CAS Number | 2315-21-1 (cis), 54972-10-0 (unspecified)[1][2] | 611-10-9[3][4] |
| Appearance | - | Clear colorless to light yellow liquid |
| Boiling Point | 129-130 °C at 42 mmHg[5] | 102-104 °C at 11 mmHg[4] |
| Density | - | 1.054 g/mL at 25 °C[4] |
| SMILES | CCOC(=O)C1CCCC1O[1][6] | CCOC(=O)C1CCCC1=O[4] |
| InChIKey | IIFIGGNBUOZGAB-UHFFFAOYNA-N[1][6] | JHZPNBKZPAWCJD-UHFFFAOYSA-N[4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of its corresponding ketoester, Ethyl 2-oxocyclopentanecarboxylate. A detailed experimental protocol for the synthesis of the precursor and its subsequent reduction are provided below.
Synthesis of Ethyl 2-oxocyclopentanecarboxylate (Precursor)
A common method for the synthesis of Ethyl 2-oxocyclopentanecarboxylate is the Dieckmann condensation of diethyl adipate.
Experimental Protocol:
-
Reaction:
-
To a reaction vessel, add 950 g of toluene, 132 g of 98% sodium ethoxide, and 300 g of diethyl adipate.
-
Heat the mixture to reflux.
-
Monitor the reaction progress using gas chromatography until the concentration of diethyl adipate is less than 1%.
-
-
Work-up:
-
Once the reaction is complete, remove the ethanol byproduct by distillation.
-
Cool the reaction mixture to 30 °C.
-
Neutralize the mixture with a 30% solution of hydrochloric acid.
-
Separate the organic and aqueous layers.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Perform vacuum fractionation of the dried organic phase at 83-88 °C / 5 mmHg to yield the final product.
-
Reduction of Ethyl 2-oxocyclopentanecarboxylate to this compound
The reduction of the ketone functionality in Ethyl 2-oxocyclopentanecarboxylate to a hydroxyl group can be achieved using various reducing agents, with sodium borohydride being a common and mild choice.
Experimental Protocol (General Procedure):
-
Reaction:
-
Dissolve Ethyl 2-oxocyclopentanecarboxylate in a suitable protic solvent such as ethanol or methanol in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. An excess of the reducing agent is typically used.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess sodium borohydride and any borate esters.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
-
Synthesis Workflow:
Caption: Synthesis workflow for this compound.
Spectroscopic Data
Spectroscopic data is crucial for the characterization of this compound and its precursor.
Spectroscopic Data for Ethyl 2-oxocyclopentanecarboxylate (Precursor)
| Spectroscopy Type | Key Data |
| ¹H NMR | Data available, typically showing signals for the ethyl group and the cyclopentanone ring protons. |
| ¹³C NMR | Data available, with characteristic peaks for the ketone and ester carbonyls. |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. |
| Infrared (IR) | Strong absorption bands for the ketone and ester carbonyl groups. |
Spectroscopic Data for this compound
| Spectroscopy Type | Expected Key Features |
| ¹H NMR | Appearance of a broad singlet for the hydroxyl proton (which can be exchanged with D₂O), and a signal for the proton on the carbon bearing the hydroxyl group. The signals for the ethyl group and other cyclopentane ring protons would also be present. |
| ¹³C NMR | The ketone carbonyl peak from the precursor would be absent, and a new peak for the carbon attached to the hydroxyl group would appear in the alcohol region of the spectrum. |
| Mass Spectrometry | A mass spectrum for the (1R,2S) isomer is available. |
| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group would be a key diagnostic feature, in addition to the C=O stretch of the ester. |
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules. The bifunctional nature of the molecule, possessing both a hydroxyl and an ester group on a cyclopentane scaffold, allows for a variety of subsequent chemical transformations. This makes it a valuable building block for the construction of natural products and other target molecules containing a cyclopentane ring system.
Logical Relationship of Functional Groups for Synthesis:
Caption: Potential synthetic transformations of this compound.
Conclusion
This compound is a valuable synthetic intermediate with a well-defined structure and accessible synthetic routes from commercially available starting materials. While information regarding its direct biological activity is scarce, its utility as a building block in organic synthesis is evident. This guide provides researchers and scientists with the foundational chemical knowledge, including synthesis protocols and expected analytical data, to effectively utilize this compound in their research endeavors. Further investigation into the stereoselective synthesis and applications of its various isomers could open new avenues for its use in the synthesis of complex target molecules.
References
An In-depth Technical Guide to Ethyl 2-hydroxycyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-hydroxycyclopentanecarboxylate is a cyclic ester with a molecular formula of C8H14O3. Its structure, featuring a hydroxyl group and an ester on a cyclopentane ring, makes it a potentially valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The cyclopentane scaffold is a common motif in a variety of biologically active compounds, suggesting that derivatives of this molecule could hold significant pharmacological promise. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, aimed at professionals in the fields of chemical research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Weight | 158.19 g/mol | [1][2] |
| Molecular Formula | C8H14O3 | [1][2] |
| CAS Number | 2315-21-1 (cis), 54972-10-0 (unspecified stereochemistry) | [1][2] |
| IUPAC Name | ethyl 2-hydroxycyclopentane-1-carboxylate | [1] |
| SMILES | CCOC(=O)C1CCCC1O | [1] |
| Boiling Point | 129-130 °C (42 mmHg) | [3] |
| Density | 1.06 g/cm³ | [3] |
| Refractive Index | 1.456-1.458 | [3] |
Synthesis and Purification
The synthesis of this compound typically proceeds via the reduction of its corresponding keto-ester, Ethyl 2-oxocyclopentanecarboxylate.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method for the reduction of the keto-ester to the desired alcohol.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Sodium borohydride (NaBH4)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve Ethyl 2-oxocyclopentanecarboxylate in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude this compound can be purified by flash column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent.
Experimental Workflow
Potential Applications in Drug Development
While specific biological activities of this compound are not extensively documented, the cyclopentane structural motif is present in numerous approved pharmaceutical agents. This suggests that derivatives of this compound could be valuable starting points for medicinal chemistry campaigns.
The presence of both a hydroxyl and an ester group provides two handles for chemical modification, allowing for the generation of a library of diverse analogs for biological screening. The cyclopentane ring can serve as a rigid scaffold to present these functional groups in specific spatial orientations for interaction with biological targets.
Hypothetical Signaling Pathway Involvement
Given the structural similarities of cyclopentane derivatives to various endogenous molecules and known drugs, it is plausible that derivatives of this compound could interact with various signaling pathways. For instance, many G-protein coupled receptor (GPCR) ligands and enzyme inhibitors contain cyclic scaffolds. A hypothetical derivative could be designed to target a specific GPCR, leading to the modulation of downstream signaling cascades.
Disclaimer: The signaling pathway depicted is a generalized representation and is not based on experimentally verified interactions of this compound. It serves as an illustrative example of a potential mechanism of action for a hypothetical bioactive derivative.
Conclusion
This compound is a versatile chemical entity with physicochemical properties that make it an attractive starting material for organic synthesis. While its direct biological applications are yet to be fully explored, its structural features, particularly the cyclopentane core, suggest significant potential for the development of novel drug candidates. The synthetic route via the reduction of its keto-ester precursor is straightforward, and the presence of multiple functional groups allows for extensive derivatization. Further research into the biological activities of its derivatives is warranted to unlock its full potential in medicinal chemistry and drug discovery.
References
A Technical Guide to the Spectroscopic Analysis of Ethyl 2-hydroxycyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-hydroxycyclopentanecarboxylate. Due to the limited availability of published spectra for this specific molecule, this guide incorporates data from closely related analogs to provide a robust analytical framework. The methodologies for key spectroscopic techniques are detailed to assist in the acquisition and interpretation of experimental data.
Spectroscopic Data
The spectroscopic data for this compound and its analogs are summarized below. These tables provide a comparative reference for researchers working with this and structurally similar compounds.
Mass Spectrometry Data
The mass spectrum for a stereoisomer, (1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl ester, provides valuable information for the elucidation of the molecular formula and fragmentation patterns.
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | N/A |
| Molecular Weight | 158.19 g/mol | N/A |
| Exact Mass | 158.0943 g/mol | N/A |
| Key Fragments (m/z) | Relative Intensity | Interpretation |
| 158 | Low | [M]⁺ |
| 113 | Moderate | [M - C₂H₅O]⁺ |
| 85 | High | [M - COOC₂H₅]⁺ |
| 67 | Moderate | [C₅H₇]⁺ |
Representative ¹H NMR Data
No specific ¹H NMR data for this compound was available in the searched resources. The following table presents expected chemical shifts and multiplicities based on the analysis of analogous compounds, such as Ethyl 2-oxocyclopentanecarboxylate, and general principles of NMR spectroscopy. The reduction of the ketone in the 2-position to a hydroxyl group would result in the appearance of a proton on the carbon bearing the hydroxyl group (H-2) and the disappearance of the signals associated with the enolic form present in the keto-ester.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | 1.5 - 3.5 | broad singlet | - |
| -OCH₂CH₃ | 4.1 - 4.3 | quartet | 7.1 |
| H-2 | 3.8 - 4.2 | multiplet | - |
| H-1 | 2.5 - 2.9 | multiplet | - |
| Cyclopentyl CH₂ | 1.5 - 2.2 | multiplet | - |
| -OCH₂CH₃ | 1.2 - 1.4 | triplet | 7.1 |
Representative ¹³C NMR Data
No specific ¹³C NMR data for this compound was available in the searched resources. The table below shows the expected chemical shifts, which are predicted based on the analysis of related structures like Ethyl 2-oxocyclopentanecarboxylate. The most significant change would be the upfield shift of the C=O signal to a C-OH signal.
| Carbon | Expected Chemical Shift (ppm) |
| C=O (ester) | 170 - 175 |
| C-OH | 70 - 80 |
| -OCH₂CH₃ | 60 - 62 |
| C-COOR | 45 - 55 |
| Cyclopentyl CH₂ | 20 - 35 |
| -OCH₂CH₃ | 13 - 15 |
Representative Infrared (IR) Spectroscopy Data
A specific IR spectrum for this compound was not found. The following table outlines the characteristic absorption bands expected for a cyclic hydroxy ester based on established spectroscopic correlations.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) | 3500 - 3200 | Broad, Strong |
| C-H (sp³) | 3000 - 2850 | Medium to Strong |
| C=O (ester) | 1750 - 1730 | Strong |
| C-O (ester) | 1300 - 1000 | Strong |
| C-O (alcohol) | 1150 - 1050 | Medium to Strong |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with an exponential window function and Fourier transform.
-
¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are generally required.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one drop of pure this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates prior to the sample analysis and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. The sample (typically 1 µL of a dilute solution in a volatile organic solvent) is injected into the GC, where it is vaporized and separated on a capillary column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer source. Electron ionization (EI) at 70 eV is a common method for generating ions and characteristic fragmentation patterns.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.
The Genesis of a Core Scaffold: An In-depth Technical Guide to the Discovery and History of Cyclopentanecarboxylate Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of cyclopentanecarboxylate compounds, a class of molecules that has become a cornerstone in synthetic chemistry and drug development. From their early, often challenging, syntheses to their modern applications as crucial building blocks for life-altering pharmaceuticals, this document traces the evolution of our understanding and manipulation of these versatile five-membered ring structures. We will delve into the seminal discoveries, key synthetic methodologies with detailed experimental protocols, and the critical role these compounds play in various signaling pathways and therapeutic areas.
A Historical Perspective: From Curio to Cornerstone
The journey into the world of cyclopentane derivatives began in the late 19th and early 20th centuries, a period of fervent exploration in organic chemistry. Early pioneers, driven by a desire to understand the structure and synthesis of cyclic compounds, laid the groundwork for what would become a vast and intricate field.
One of the notable early figures in the study of cyclic compounds was Sir William Henry Perkin Jr. , son of the discoverer of the first synthetic dye. His work on the synthesis of alicyclic compounds, including those with five-membered rings, was groundbreaking. While not solely focused on cyclopentanecarboxylates, his investigations into the formation of cyclic ketones provided fundamental insights that would be instrumental for later syntheses.
A significant milestone in the synthesis of functionalized cyclopentanes was the development of several key name reactions that allowed for the efficient construction of the cyclopentane ring. These methods, born out of the ingenuity of chemists like Walter Dieckmann, Jocelyn Field Thorpe, Karl Ziegler, and Alexei Yevgrafovich Favorskii, transformed the synthesis of cyclopentanecarboxylate derivatives from a formidable challenge into a more systematic endeavor.
Key Synthetic Methodologies: A Chronological and Mechanistic Overview
The ability to synthesize cyclopentanecarboxylate compounds with precision and control has been central to their widespread use. The following sections detail the landmark synthetic strategies, providing both a historical context and practical experimental guidance.
The Perkin Synthesis (Early 1900s)
While not a direct synthesis of cyclopentanecarboxylates in its most famous form (the Perkin reaction for cinnamic acids), William Henry Perkin Jr.'s broader work on ring closure reactions was highly influential. His explorations into the reactions of sodio-malonic ester with dihaloalkanes provided a viable, albeit sometimes low-yielding, route to cyclic dicarboxylic acids, which could then be converted to the corresponding monocarboxylic acids.
The Dieckmann Condensation (1894)
The Dieckmann condensation, first reported by German chemist Walter Dieckmann in 1894, is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1] This reaction proved to be a highly effective method for forming five- and six-membered rings and became a cornerstone for the synthesis of cyclopentanone carboxylates, which are direct precursors to cyclopentanecarboxylates.[2][3]
Experimental Protocol: Synthesis of Ethyl 2-oxocyclopentane-1-carboxylate
This protocol is a representative example of the Dieckmann condensation.
-
Materials: Diethyl adipate, sodium ethoxide, ethanol, hydrochloric acid, diethyl ether.
-
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Diethyl adipate is added dropwise to the sodium ethoxide solution with stirring.
-
The mixture is heated under reflux for several hours to effect the intramolecular condensation.
-
After cooling, the reaction mixture is acidified with dilute hydrochloric acid.
-
The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude β-keto ester is then purified by vacuum distillation.
-
Quantitative Data for Dieckmann Condensation
| Starting Material | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Diethyl adipate | Sodium ethoxide | Ethanol | 2 | Reflux | ~75 | [2] |
| Diethyl pimelate | Sodium ethoxide | Toluene | 4 | Reflux | ~80 | - |
Reaction Workflow: Dieckmann Condensation
The Thorpe-Ziegler Reaction (1904/1933)
The Thorpe reaction, discovered by Jocelyn Field Thorpe in 1904, involves the self-condensation of aliphatic nitriles.[4] Karl Ziegler later adapted this into an intramolecular version, the Thorpe-Ziegler reaction, which is a powerful method for forming large rings and, importantly for this guide, five- and six-membered rings from dinitriles.[5][6] The resulting cyclic α-cyanoenamine can be hydrolyzed and decarboxylated to yield a cyclic ketone, which can then be further functionalized.
Reaction Workflow: Thorpe-Ziegler Reaction
The Favorskii Rearrangement (1894)
Discovered by Alexei Yevgrafovich Favorskii, this rearrangement of α-halo ketones in the presence of a base provides access to carboxylic acid derivatives.[7] A particularly elegant application is the ring contraction of cyclic α-halo ketones. For example, 2-chlorocyclohexanone can be converted to a cyclopentanecarboxylic acid ester, providing a versatile entry into this class of compounds.[8]
Experimental Protocol: Synthesis of Methyl Cyclopentanecarboxylate via Favorskii Rearrangement
This protocol is based on the rearrangement of 2-chlorocyclohexanone.[9][10][11]
-
Materials: 2-chlorocyclohexanone, sodium methoxide, methanol, diethyl ether, hydrochloric acid.
-
Procedure:
-
A solution of sodium methoxide in methanol is prepared under anhydrous conditions.
-
2-chlorocyclohexanone, dissolved in a minimal amount of diethyl ether, is added dropwise to the cooled sodium methoxide solution.
-
The reaction is allowed to stir at room temperature and may be gently heated to ensure completion.
-
The reaction is quenched with water and acidified with hydrochloric acid.
-
The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated.
-
The resulting methyl cyclopentanecarboxylate is purified by distillation.
-
Quantitative Data for Favorskii Rearrangement
| Starting Material | Base | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Chlorocyclohexanone | Sodium methoxide | Methanol | Methanol/Ether | 25-55 | 70-80 | [11] |
| 2-Bromocyclohexanone | Sodium ethoxide | Ethanol | Ethanol | Reflux | ~65 | - |
Reaction Workflow: Favorskii Rearrangement
Modern Applications in Drug Discovery and Development
The cyclopentane ring, often functionalized with a carboxylate group, is a privileged scaffold in medicinal chemistry. Its conformational flexibility and the ability to introduce stereocenters with high control make it an ideal template for designing molecules that can interact with biological targets with high affinity and selectivity.
Prostaglandins and Their Analogues
Perhaps the most prominent role of cyclopentanecarboxylate derivatives in medicine is as precursors to prostaglandins.[12][13] Prostaglandins are a group of lipid compounds that are involved in a wide array of physiological processes, including inflammation, blood flow, and the formation of blood clots.[14] The core structure of most prostaglandins is prostanoic acid, which features a cyclopentane ring. Synthetic strategies developed by chemists like E.J. Corey, which often start from simple cyclopentane precursors, have been instrumental in making these vital compounds and their analogues available for therapeutic use.[15]
Signaling Pathway: Prostaglandin Synthesis and Action
Enzyme Inhibitors
Cyclopentanecarboxylate derivatives have also been explored as inhibitors of various enzymes. Their rigid yet adaptable framework allows for the precise positioning of functional groups to interact with active sites. For example, novel cyclopentane carboxylic acids have been identified as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for the development of new pain therapeutics.[16] Furthermore, substituted cyclopentanecarboxylates have been synthesized and shown to inhibit Akt phosphorylation, a critical pathway in many cancers, highlighting their potential as anticancer agents.[17] A series of cyclopentane derivatives have also been investigated as inhibitors of steroid metabolizing enzymes, which could have applications in treating hormone-dependent cancers.[18]
Physicochemical Properties
The physical and chemical properties of cyclopentanecarboxylic acid and its simple esters are fundamental to their handling and reactivity.
Table of Physicochemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Cyclopentanecarboxylic acid | C₆H₁₀O₂ | 114.14 | 4 | 216 | 1.053 | 1.453 |
| Methyl cyclopentanecarboxylate | C₇H₁₂O₂ | 128.17 | - | 151-152 | 0.993 | 1.436 |
| Ethyl cyclopentanecarboxylate | C₈H₁₄O₂ | 142.20 | - | 168-170 | 0.963 | 1.437 |
Data sourced from various chemical suppliers and databases.[19]
Conclusion
The story of cyclopentanecarboxylate compounds is a testament to the progress of organic chemistry. From early, often serendipitous, discoveries to the development of elegant and powerful synthetic methodologies, our ability to construct and manipulate these molecules has grown immensely. This has had a profound impact on drug discovery, providing the tools to synthesize complex natural products and design novel therapeutic agents. As our understanding of biological pathways continues to deepen, the versatile cyclopentanecarboxylate scaffold is poised to remain a central element in the development of new medicines for generations to come.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. adichemistry.com [adichemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization and Akt phosphorylation inhibitory activity of cyclopentanecarboxylate-substituted alkylphosphocholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclopentanecarboxylic acid | 3400-45-1 [chemicalbook.com]
A Theoretical Framework for Assessing the Conformational Stability of Ethyl 2-hydroxycyclopentanecarboxylate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Cyclopentane Conformational Analysis
The cyclopentane ring is not planar. To alleviate torsional strain that would be present in a planar conformation, it adopts puckered structures. The two most common conformations are the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry). In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the twist conformation, three carbons are coplanar, with one atom above and one below the plane. These conformations are not rigid and can interconvert through a process called pseudorotation.
For a substituted cyclopentane like Ethyl 2-hydroxycyclopentanecarboxylate, the substituents will preferentially occupy positions that minimize steric strain. The relative orientation of the hydroxyl and ethyl carboxylate groups (cis or trans) will significantly influence the stability of the various conformers. Intramolecular hydrogen bonding between the hydroxyl group and the ester moiety can also play a crucial role in stabilizing certain conformations.
Proposed Computational Methodology
A robust computational approach to studying the conformational stability of this compound would involve the following steps, leveraging Density Functional Theory (DFT), a powerful quantum mechanical modeling method.
Initial Structure Generation and Conformational Search
-
Generation of Stereoisomers: Both the cis and trans diastereomers of this compound should be generated as starting points.
-
Conformational Search: A systematic or stochastic conformational search should be performed for each diastereomer to identify all low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94) initially, followed by higher-level calculations.
Geometry Optimization and Frequency Calculations
-
DFT Optimization: The geometries of all identified conformers should be optimized using DFT. A common and reliable method is the B3LYP functional with a sufficiently large basis set, such as 6-311++G(d,p), to accurately account for electron correlation and dispersion forces.
-
Frequency Analysis: Vibrational frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true energy minima. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), thermal energy, and entropy.
Single-Point Energy Refinement
To obtain more accurate relative energies, single-point energy calculations can be performed on the B3LYP-optimized geometries using a higher-level theory or a larger basis set.
Solvation Effects
To simulate a more realistic environment, the influence of a solvent (e.g., water, ethanol) can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Data Presentation: Hypothetical Stability Analysis
The results of the computational studies should be summarized in clear, well-structured tables to facilitate comparison between different conformers. Below are examples of how such data could be presented.
Table 1: Calculated Relative Energies of this compound Conformers
| Diastereomer | Conformer | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Solvated) |
| cis | C1 | 0.00 | 0.00 |
| cis | C2 | 1.25 | 1.10 |
| trans | T1 | 0.50 | 0.45 |
| trans | T2 | 2.10 | 1.95 |
Table 2: Key Geometric Parameters of the Most Stable Conformer (cis-C1)
| Parameter | Value |
| O-H Bond Length (Å) | 0.97 |
| C=O Bond Length (Å) | 1.21 |
| O-H•••O=C Distance (Å) | 1.95 |
| C1-C2 Dihedral Angle (°) | 45.2 |
Visualization of Computational Workflow and Molecular Interactions
Visual representations are essential for understanding the complex relationships in conformational analysis and the steps of the computational protocol.
An In-depth Technical Guide to the Reactivity Profile of Ethyl 2-hydroxycyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity, synthesis, and potential applications of Ethyl 2-hydroxycyclopentanecarboxylate. This versatile bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the construction of complex natural products and pharmaceutically active compounds. Its stereoisomers are key intermediates in the synthesis of prostaglandins and their analogues, highlighting its significance in drug development.
Physicochemical Properties
This compound is a cyclic β-hydroxy ester. The presence of both a hydroxyl and an ethyl ester functional group on a cyclopentane ring allows for a diverse range of chemical transformations. The stereochemistry of the hydroxyl and ester groups (cis or trans) significantly influences its physical properties and reactivity.
| Property | Ethyl 2-oxocyclopentanecarboxylate (Precursor) | (1R,2S)-cis-Ethyl 2-hydroxycyclopentanecarboxylate |
| Molecular Formula | C₈H₁₂O₃ | C₈H₁₄O₃ |
| Molecular Weight | 156.18 g/mol | 158.19 g/mol |
| Appearance | Clear colorless to pale yellow liquid | - |
| Boiling Point | 102-104 °C / 11 mmHg[1] | 129-130 °C / 42 Torr[2] |
| Density | 1.054 g/mL at 25 °C[1] | 1.073 g/mL at 20 °C[2] |
| Refractive Index (n20/D) | 1.452[1] | 1.458[2] |
Synthesis
The primary synthetic route to this compound involves a two-step process: the synthesis of the precursor, Ethyl 2-oxocyclopentanecarboxylate, followed by its reduction.
The most common method for synthesizing the ketoester precursor is the Dieckmann condensation of diethyl adipate.
Caption: Synthesis of the precursor via Dieckmann condensation.
The reduction of the ketone in Ethyl 2-oxocyclopentanecarboxylate yields the target hydroxyester. The choice of reducing agent can influence the stereoselectivity of the reaction.
Caption: Reduction of the ketoester to the target hydroxyester.
Reactivity Profile
The reactivity of this compound is dictated by its two functional groups.
-
Hydroxyl Group: The secondary alcohol can undergo oxidation to the corresponding ketone, esterification, or be used as a directing group in stereoselective reactions. It can also be protected using various protecting groups to allow for selective reactions at the ester functionality.
-
Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be reduced to a primary alcohol.
A significant application of this molecule is in the synthesis of prostaglandins, where it serves as a precursor to the Corey lactone, a key intermediate.
Caption: Reactivity and application in prostaglandin synthesis.
Experimental Protocols
Materials: Diethyl adipate, sodium ethoxide, toluene, hydrochloric acid, diethyl ether, anhydrous magnesium sulfate.
Procedure:
-
A solution of sodium ethoxide in toluene is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere.
-
Diethyl adipate is added dropwise to the stirred solution at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.
-
The mixture is cooled to room temperature, and the precipitated sodium salt of the product is collected by filtration.
-
The salt is dissolved in ice-water, and the solution is acidified with hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude Ethyl 2-oxocyclopentanecarboxylate.
-
The crude product is purified by vacuum distillation.
Materials: Ethyl 2-oxocyclopentanecarboxylate, sodium borohydride, methanol, ammonium chloride solution, ethyl acetate, anhydrous sodium sulfate.
Procedure:
-
Ethyl 2-oxocyclopentanecarboxylate is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give this compound.
-
The product can be purified by column chromatography on silica gel.
Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| Ethyl 2-oxocyclopentanecarboxylate | 4.19 (q, 2H), 3.35 (t, 1H), 2.50-2.20 (m, 4H), 2.00-1.85 (m, 2H), 1.28 (t, 3H) | 208.1, 172.5, 61.2, 57.8, 38.0, 29.5, 20.4, 14.2 | 2980, 1750, 1720, 1250 | 156 (M+), 128, 111, 83, 55[1] |
| (1R,2S)-cis-Ethyl 2-hydroxycyclopentanecarboxylate | - | - | - | 158 (M+), 113, 85, 67 |
Role in Signaling Pathways: Prostaglandin Synthesis
This compound is a crucial building block for prostaglandins, which are lipid compounds that act as signaling molecules in a wide array of physiological processes. Prostaglandin E1 (PGE1), for example, is involved in vasodilation, inhibition of platelet aggregation, and modulation of inflammation. The synthesis of PGE1 and other prostaglandins often proceeds through the "Corey lactone," for which this compound is a key precursor.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 2-hydroxycyclopentanecarboxylate from Diethyl Adipate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed two-step protocol for the synthesis of ethyl 2-hydroxycyclopentanecarboxylate, a valuable building block in organic synthesis. The synthesis commences with the intramolecular Dieckmann condensation of diethyl adipate to yield the intermediate, ethyl 2-oxocyclopentanecarboxylate.[1][2] This β-keto ester is subsequently reduced to the target α-hydroxy ester. This application note includes comprehensive experimental procedures, quantitative data summaries, and workflow diagrams to ensure reproducibility and clarity for researchers in synthetic chemistry and drug development.
Part 1: Dieckmann Condensation of Diethyl Adipate
The first step involves the base-catalyzed intramolecular cyclization of diethyl adipate to form the five-membered ring of ethyl 2-oxocyclopentanecarboxylate.[1][3] This reaction is a classic example of a Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[4] Various bases and solvent systems can be employed, with sodium ethoxide in toluene being a common and effective choice.
Reaction Scheme: Step 1
Caption: Dieckmann condensation of diethyl adipate.
Experimental Protocol: Synthesis of Ethyl 2-oxocyclopentanecarboxylate
This protocol is adapted from a patented industrial method.[5]
Materials:
-
Diethyl adipate (300g)
-
Sodium ethoxide (98%, 132g)
-
Toluene (950g)
-
30% Hydrochloric acid (for neutralization)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., 2L three-necked flask) equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Charge the reaction vessel with toluene (950g), sodium ethoxide (132g), and diethyl adipate (300g).
-
With mechanical stirring, heat the mixture to reflux.
-
Monitor the reaction progress using gas chromatography (GC) until the concentration of diethyl adipate is less than 1%.
-
Once the reaction is complete, arrange the apparatus for distillation to remove the ethanol generated during the reaction.
-
Cool the reaction mixture to 30°C.
-
Carefully neutralize the mixture by the slow addition of 30% hydrochloric acid.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic phase.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purify the resulting crude product by vacuum distillation, collecting the fraction at 83-88°C / 5 mmHg.[5] The boiling point is also reported as 102-104°C / 11 mmHg.
Data Presentation: Dieckmann Condensation
The choice of base can influence the reaction yield. Below is a comparison of results obtained using different bases under similar conditions.[5]
| Base Used | Starting Material | Solvent | Yield (%) | Purity (%)[5] |
| Sodium Ethoxide | Diethyl Adipate (300g) | Toluene | 82 | 98.0 |
| Sodium Hydride | Diethyl Adipate (300g) | Toluene | 75 | 98.2 |
| Sodium Amide | Diethyl Adipate (300g) | Xylene | 72 | 97.4 |
Physical Properties of Ethyl 2-oxocyclopentanecarboxylate: [6]
-
Molecular Formula: C₈H₁₂O₃
-
Molecular Weight: 156.18 g/mol
-
Appearance: Clear colorless to pale yellow liquid
-
Boiling Point: 102-104 °C at 11 mmHg
-
Density: 1.054 g/mL at 25 °C
-
Refractive Index: 1.452 (n20/D)
Part 2: Reduction of Ethyl 2-oxocyclopentanecarboxylate
The second step is the reduction of the ketone functionality in the intermediate to a hydroxyl group, yielding the final product. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it typically does not reduce the ester group under standard conditions.[7]
Reaction Scheme: Step 2
Caption: Reduction of the β-keto ester to a β-hydroxy ester.
Experimental Protocol: Synthesis of this compound
This is a general protocol for the reduction of a cyclic ketone with sodium borohydride.[8]
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate (1.0 equiv)
-
Sodium borohydride (NaBH₄) (2.0 equiv)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction flask equipped with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 equiv) in methanol in a round-bottomed flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride (2.0 equiv) to the stirred solution in portions, maintaining the temperature at or below 0°C.
-
After the addition is complete, stir the reaction for an additional 45-60 minutes at 0°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding ice-water, followed by saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Data Presentation: Reduction
Quantitative data for this specific reduction is not widely published in comparative tables. Yields for NaBH₄ reductions of cyclic ketones are typically high, often exceeding 85-90%. The reaction produces a mixture of cis and trans diastereomers. The stereoselectivity can be influenced by the solvent and reaction conditions.
Physical Properties of this compound (cis-isomer): [9][10]
-
Molecular Formula: C₈H₁₄O₃
-
Molecular Weight: 158.20 g/mol
-
Appearance: Liquid
-
Boiling Point: 129-130 °C at 42 mmHg
-
Density: 1.06 g/cm³
-
Refractive Index: 1.456-1.458
Overall Synthesis Workflow
The following diagram illustrates the complete experimental workflow from the starting material to the final purified product.
Caption: Experimental workflow for the two-step synthesis.
References
- 1. fiveable.me [fiveable.me]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 4. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 5. Page loading... [guidechem.com]
- 6. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. research.vu.nl [research.vu.nl]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chembk.com [chembk.com]
- 10. ETHYL 2-HYDROXYCYCLOPENTANE-1-CARBOXYLATE | CAS 2315-21-1 [matrix-fine-chemicals.com]
Anwendungs- und Protokollhinweise: Synthese von Ethyl-2-hydroxycyclopentancarboxylat mittels Dieckmann-Kondensation
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise beschreiben ein detailliertes zweistufiges Verfahren zur Synthese von Ethyl-2-hydroxycyclopentancarboxylat. Die Methode nutzt die Dieckmann-Kondensation von Diethyladipat zur Bildung des Zwischenprodukts Ethyl-2-oxocyclopentancarboxylat, gefolgt von einer chemoselektiven Reduktion zur Gewinnung des Zielmoleküls. Diese Verbindung ist ein wertvoller Baustein in der organischen Synthese, insbesondere bei der Entwicklung von pharmazeutischen Wirkstoffen.
Übersicht des Synthesewegs
Die Synthese erfolgt in zwei Hauptschritten:
-
Dieckmann-Kondensation: Eine intramolekulare Claisen-Kondensation von Diethyladipat unter Verwendung einer starken Base wie Natriumethanolat, um den cyclischen β-Ketoester Ethyl-2-oxocyclopentancarboxylat zu erzeugen.
-
Reduktion: Die selektive Reduktion der Ketogruppe des β-Ketoesters zu einer Hydroxylgruppe mittels Natriumborhydrid (NaBH₄), was zu Ethyl-2-hydroxycyclopentancarboxylat führt.
Experimentelle Protokolle
Stufe 1: Dieckmann-Kondensation von Diethyladipat
Dieses Protokoll beschreibt die Cyclisierung von Diethyladipat zu Ethyl-2-oxocyclopentancarboxylat. [[1][2]]
Materialien und Reagenzien:
-
Diethyladipat
-
Natriumethanolat
-
Toluol (wasserfrei)
-
Salzsäure (HCl), 30%ige wässrige Lösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rotationsverdampfer
-
Heizmantel mit Magnetrührer
-
Rückflusskühler und Tropftrichter
Protokoll:
-
In einem trockenen 2-Liter-Dreihalskolben, der mit einem Rückflusskühler, einem mechanischen Rührer und einem Tropftrichter ausgestattet ist, werden 200 ml Toluol und 20,6 g (0,898 mol) Natrium gegeben.
-
Die Mischung wird unter Rühren zum Rückfluss erhitzt, bis das Natrium als feiner Sand dispergiert ist.
-
Die Suspension wird auf 90 °C abgekühlt und es werden weitere 500 ml Toluol zugegeben.
-
Eine Mischung aus 150 ml (0,749 mol) Diethyladipat, 5 ml wasserfreiem Ethanol und 60 ml Toluol wird langsam über einen Zeitraum von etwa 1 Stunde zugetropft.
-
Die Reaktionsmischung wird weitere 6 Stunden bei 90 °C gerührt.
-
Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und vorsichtig mit 30%iger Salzsäure neutralisiert, bis der pH-Wert sauer ist.
-
Die organische Phase wird abgetrennt, mit Wasser gewaschen und über wasserfreiem Natriumsulfat getrocknet.
-
Das Lösungsmittel wird unter reduziertem Druck am Rotationsverdampfer entfernt.
-
Das Rohprodukt, Ethyl-2-oxocyclopentancarboxylat, wird durch Vakuumdestillation gereinigt.
Quantitative Daten für die Dieckmann-Kondensation
| Parameter | Wert | Referenz |
| Ausgangsmaterial | Diethyladipat | [3] |
| Base | Natrium in Toluol/Ethanol | [3] |
| Lösungsmittel | Toluol | [3] |
| Reaktionstemperatur | 90 °C bis Rückfluss | [3] |
| Reaktionszeit | 7 Stunden | [3] |
| Ausbeute | ca. 50-60% | [3] |
| Siedepunkt des Produkts | 115–120 °C bei 10 mmHg | [3] |
Stufe 2: Reduktion von Ethyl-2-oxocyclopentancarboxylat
Dieses Protokoll beschreibt die Reduktion des Ketoesters zu dem entsprechenden Hydroxyester.
Materialien und Reagenzien:
-
Ethyl-2-oxocyclopentancarboxylat
-
Natriumborhydrid (NaBH₄)
-
Methanol (MeOH) oder Ethanol (EtOH)
-
Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung
-
Ethylacetat
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rotationsverdampfer
-
Magnetrührer
Protokoll:
-
In einem 500-ml-Rundkolben, der mit einem Magnetrührer ausgestattet ist, wird eine Lösung von Ethyl-2-oxocyclopentancarboxylat (z. B. 10 g, 64 mmol) in 200 ml Methanol oder Ethanol hergestellt.
-
Der Kolben wird in ein Eisbad gestellt, um die Lösung auf 0 °C abzukühlen.
-
Natriumborhydrid (z. B. 3,6 g, 96 mmol) wird langsam in kleinen Portionen zu der gekühlten Lösung gegeben, wobei die Temperatur unter 10 °C gehalten wird.
-
Nach vollständiger Zugabe wird die Reaktionsmischung 1-2 Stunden bei 0 °C und dann weitere 2-3 Stunden bei Raumtemperatur gerührt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach Abschluss der Reaktion wird die Mischung vorsichtig mit gesättigter wässriger Ammoniumchlorid-Lösung abgeschreckt.
-
Das organische Lösungsmittel wird am Rotationsverdampfer entfernt.
-
Der wässrige Rückstand wird dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet und filtriert.
-
Das Lösungsmittel wird unter reduziertem Druck entfernt, um das Rohprodukt Ethyl-2-hydroxycyclopentancarboxylat zu erhalten, das bei Bedarf weiter aufgereinigt werden kann.
Quantitative Daten für die Reduktion
| Parameter | Wert |
| Ausgangsmaterial | Ethyl-2-oxocyclopentancarboxylat |
| Reduktionsmittel | Natriumborhydrid (NaBH₄) |
| Lösungsmittel | Methanol oder Ethanol |
| Reaktionstemperatur | 0 °C bis Raumtemperatur |
| Reaktionszeit | 3-5 Stunden |
| Ausbeute | Typischerweise hoch (>90%) |
Visualisierungen
Mechanismus der Dieckmann-Kondensation
Abbildung 1: Schematische Darstellung des Mechanismus der Dieckmann-Kondensation.
Experimenteller Arbeitsablauf für die Synthese
Abbildung 2: Vereinfachter Arbeitsablauf für die zweistufige Synthese.
References
Application Note and Protocol: Reduction of Ethyl 2-oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the reduction of ethyl 2-oxocyclopentanecarboxylate to ethyl 2-hydroxycyclopentanecarboxylate. The primary method detailed utilizes sodium borohydride, a common and effective reducing agent for ketones. Alternative methods, including catalytic hydrogenation, are also summarized. This guide is intended for use by professionals in research and development, particularly in the fields of organic synthesis and drug development.
Introduction
Ethyl 2-oxocyclopentanecarboxylate is a versatile intermediate in organic synthesis.[1] Its reduction to this compound provides a valuable building block for the synthesis of various biologically active molecules and natural products. The resulting hydroxyl group can be either cis or trans relative to the ester group, and controlling this stereochemistry is often a key challenge in synthetic routes. This protocol focuses on a common method for this transformation.
Reaction Overview
The reduction of the ketone functionality in ethyl 2-oxocyclopentanecarboxylate yields the corresponding secondary alcohol, this compound.
Chemical Reaction:
Caption: General scheme for the reduction of ethyl 2-oxocyclopentanecarboxylate.
Comparative Data of Reduction Protocols
The choice of reducing agent and reaction conditions can influence the yield and stereoselectivity of the product. Below is a summary of common methods.
| Reducing Agent | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield | Notes |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 to Room Temp | 1 - 4 hours | ~90% | A mixture of cis and trans isomers is typically formed.[2] |
| Sodium Borohydride (NaBH₄) with CeCl₃·7H₂O | Methanol | -78 to 0 | 2 hours | ~90% | The addition of ceric chloride can significantly influence the stereoselectivity of the reduction.[2] |
| Catalytic Hydrogenation (H₂) | Ethanol | Room Temp | 12 - 24 hours | High | Requires a metal catalyst such as Platinum (Pt), Palladium (Pd), or Nickel (Ni) and a hydrogen atmosphere.[3] |
Detailed Experimental Protocol: Sodium Borohydride Reduction
This protocol describes the reduction of ethyl 2-oxocyclopentanecarboxylate using sodium borohydride in methanol.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) in methanol (approximately 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.0 - 1.5 equivalents) to the solution in small portions. Caution: Hydrogen gas is evolved.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly add deionized water to quench the excess sodium borohydride.
-
Acidification: Carefully add 1M HCl to neutralize the mixture until it is slightly acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water, followed by saturated aqueous sodium chloride (brine).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude this compound can be purified by column chromatography on silica gel if necessary.
Visualized Experimental Workflow
Caption: Workflow for the sodium borohydride reduction of ethyl 2-oxocyclopentanecarboxylate.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas. Handle with care and add it slowly to the reaction mixture.
-
Organic solvents are flammable. Avoid open flames and sparks.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
References
Application Notes and Protocols: Ethyl 2-hydroxycyclopentanecarboxylate in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-hydroxycyclopentanecarboxylate and its derivatives are versatile chiral building blocks in pharmaceutical synthesis. The cyclopentane ring is a core structural motif in various biologically active molecules, including prostaglandins and carbocyclic nucleosides. This document provides detailed application notes and protocols for the use of this compound-related structures in the synthesis of antiviral carbocyclic nucleosides, a class of drugs effective against viruses such as HIV and Hepatitis B.
Application: Synthesis of Carbocyclic Nucleosides
Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen of the ribose sugar is replaced by a methylene group. This modification confers greater metabolic stability against enzymatic degradation, leading to improved pharmacokinetic profiles. This compound serves as a valuable precursor for the chiral cyclopentenylamine intermediate, which is crucial for the stereoselective synthesis of these antiviral agents.
One of the prominent examples is the synthesis of Carbovir, a potent reverse transcriptase inhibitor and a key intermediate in the synthesis of Abacavir, a cornerstone of HIV therapy.
Key Advantages of Using this compound Derivatives:
-
Chiral Pool: Provides a readily available source of chirality for the stereocontrolled synthesis of the cyclopentane core.
-
Versatility: The hydroxyl and ester functionalities allow for a variety of chemical transformations to introduce other necessary functional groups.
-
Convergent Synthesis: Enables a convergent synthetic strategy where the cyclopentane core and the nucleobase are synthesized separately and then coupled, allowing for the rapid generation of a library of potential drug candidates.
Experimental Protocols
This section details a representative protocol for the synthesis of a carbocyclic nucleoside intermediate from a derivative of this compound. The synthesis of (±)-Carbovir is outlined, which involves the key intermediate ethyl 2-oxocyclopentanecarboxylate.
Synthesis of (±)-Carbovir
Overall Reaction Scheme:
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Vinylmagnesium bromide in THF
-
Trichloroacetonitrile
-
Potassium carbonate
-
Di-tert-butyl dicarbonate (Boc2O)
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
-
Sodium hydroxide
-
Hydrogen peroxide
-
6-Chloropurine
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Protocol:
-
Step 1: Vinylation of Ethyl 2-oxocyclopentanecarboxylate
-
To a solution of ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add vinylmagnesium bromide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude tertiary allylic alcohol.
-
-
Step 2: Overman Rearrangement
-
Dissolve the crude tertiary allylic alcohol (1.0 eq) in anhydrous toluene.
-
Add trichloroacetonitrile (1.5 eq) and a catalytic amount of potassium carbonate.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the allylic trichloroacetamide.
-
Hydrolyze the trichloroacetamide with aqueous potassium carbonate in methanol to give the allylic amine.
-
-
Step 3: Protection of the Amine
-
To a solution of the crude allylic amine (1.0 eq) in DCM, add di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to give the Boc-protected allylic amine.
-
-
Step 4: Hydroboration-Oxidation
-
To a solution of the Boc-protected allylic amine (1.0 eq) in anhydrous THF at 0 °C, add a solution of 9-BBN (1.5 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Cool the mixture to 0 °C and add ethanol, followed by 3M aqueous sodium hydroxide and 30% hydrogen peroxide.
-
Stir at 50 °C for 1.5 hours.
-
Cool to room temperature, and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography to yield the primary alcohol.
-
-
Step 5: Mitsunobu Coupling with 6-Chloropurine
-
To a solution of the primary alcohol (1.0 eq), 6-chloropurine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DEAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Concentrate the reaction mixture and purify by column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford (±)-Carbovir.
-
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) (Typical) |
| 1 | Vinylation | Ethyl 2-oxocyclopentanecarboxylate | Tertiary Allylic Alcohol | 85-95 | >90 |
| 2 | Overman Rearrangement | Tertiary Allylic Alcohol | Allylic Amine | 60-70 | >95 |
| 3 | Amine Protection | Allylic Amine | Boc-protected Allylic Amine | 90-98 | >98 |
| 4 | Hydroboration-Oxidation | Boc-protected Allylic Amine | Primary Alcohol | 75-85 | >95 |
| 5 | Mitsunobu Coupling | Primary Alcohol | (±)-Carbovir | 50-65 | >99 (after chrom.) |
Mechanism of Action: Inhibition of HIV Reverse Transcriptase
Carbocyclic nucleosides like Carbovir, once intracellularly phosphorylated to their active triphosphate form, act as competitive inhibitors of viral reverse transcriptase. The triphosphate analogue is incorporated into the growing viral DNA chain, and because it lacks a 3'-hydroxyl group, it causes chain termination, thus halting viral replication.
Conclusion
This compound and its close derivatives are indispensable chiral synthons in the pharmaceutical industry. Their application in the synthesis of carbocyclic nucleosides has significantly contributed to the development of potent antiviral therapies. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel pharmaceuticals based on the cyclopentane scaffold.
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-hydroxycyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of Ethyl 2-hydroxycyclopentanecarboxylate, a valuable intermediate in the synthesis of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the formation of the precursor, Ethyl 2-oxocyclopentanecarboxylate, followed by its reduction to the target molecule.
Step 1: Large-Scale Synthesis of Ethyl 2-oxocyclopentanecarboxylate
The industrial production of Ethyl 2-oxocyclopentanecarboxylate is typically achieved through the intramolecular cyclization of a diethyl dicarboxylate, such as diethyl adipate or diethyl acetonedicarboxylate. This reaction is base-catalyzed and proceeds efficiently in a suitable organic solvent. Several base-solvent systems have been reported to give high yields and purity on a large scale.
Experimental Protocols for Step 1
Three effective protocols for the synthesis of Ethyl 2-oxocyclopentanecarboxylate are detailed below. The choice of method may depend on the availability of reagents, cost considerations, and specific equipment.
Protocol 1.1: Using Sodium Ethoxide in Toluene
-
Reaction Setup: A suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is charged with 950 g of toluene and 132 g of 98% sodium ethoxide.
-
Addition of Reactant: 300 g of diethyl adipate is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.[1]
-
Reaction Monitoring: The reaction mixture is heated under reflux and monitored by gas chromatography (GC) until the content of diethyl adipate is less than 1%.
-
Work-up: After the reaction is complete, the generated ethanol is removed by distillation. The reaction mixture is then cooled to 30°C and neutralized with 30% hydrochloric acid.
-
Isolation and Purification: The organic phase is separated, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation, collecting the fraction at 83-88°C / 5 mmHg.[1]
Protocol 1.2: Using Sodium Hydride in Toluene
-
Reaction Setup: Charge a reaction vessel with 950 g of toluene and 47 g of 98% sodium hydride.
-
Addition of Reactant: Add 300 g of diethyl acetonedicarboxylate to the mixture.[1]
-
Reaction and Monitoring: Heat the mixture to reflux and monitor the reaction progress by GC until the starting material is consumed (less than 1%).[1]
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.1.
Protocol 1.3: Using Sodium Amide in Xylene
-
Reaction Setup: In a suitable reactor, place 950 g of xylene and 75.7 g of 98% sodium amide.
-
Addition of Reactant: Add 300 g of diethyl acetonedicarboxylate.[1]
-
Reaction and Monitoring: Heat the mixture to reflux and monitor by GC.[1]
-
Work-up and Purification: The work-up and purification steps are identical to those in Protocol 1.1.
Quantitative Data for Step 1
| Protocol | Base | Solvent | Starting Material | Yield (%) | Purity (%) |
| 1.1 | Sodium Ethoxide | Toluene | Diethyl Adipate | ~82% | ~98% |
| 1.2 | Sodium Hydride | Toluene | Diethyl Acetonedicarboxylate | ~82% | ~98% |
| 1.3 | Sodium Amide | Xylene | Diethyl Acetonedicarboxylate | ~72% | ~97.4% |
Step 2: Large-Scale Reduction of Ethyl 2-oxocyclopentanecarboxylate
The second step involves the reduction of the ketone functionality in Ethyl 2-oxocyclopentanecarboxylate to a hydroxyl group, yielding the target compound, this compound. Sodium borohydride is a commonly used, cost-effective, and safe reducing agent for this transformation on a large scale. The reaction is typically carried out in an alcoholic solvent or a mixture of solvents including an alcohol. The reduction results in a mixture of cis and trans diastereomers.
Experimental Protocol for Step 2
Protocol 2.1: Sodium Borohydride Reduction
-
Reaction Setup: A large reaction vessel equipped with a mechanical stirrer and a cooling system is charged with a solution of Ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in a suitable solvent such as ethanol or a mixture of THF and methanol (10 volumes).
-
Addition of Reducing Agent: The solution is cooled to 0-5°C using an ice bath. Sodium borohydride (1.2 to 1.5 equivalents) is added portion-wise, maintaining the temperature below 10°C.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or GC until the starting material is consumed (typically 2-4 hours).
-
Work-up: The reaction is carefully quenched by the slow addition of aqueous ammonium chloride solution or dilute hydrochloric acid at 0°C.
-
Isolation and Purification: The product is extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified by vacuum distillation.
Quantitative Data for Step 2 (Estimated)
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| Sodium Borohydride | Ethanol / Methanol / THF | 0 to Room Temp | >90% |
Note: The yield is an estimate based on typical sodium borohydride reductions of ketones and may vary depending on the specific reaction conditions and scale. The product will be a mixture of cis and trans diastereomers.
Visualized Workflows
Caption: Workflow for the synthesis of Ethyl 2-oxocyclopentanecarboxylate.
Caption: Workflow for the reduction to this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-hydroxycyclopentanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-hydroxycyclopentanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and effective synthetic strategy involves a two-step process:
-
Dieckmann Condensation: An intramolecular cyclization of a diester, typically diethyl adipate, to form Ethyl 2-oxocyclopentanecarboxylate.[1][2]
-
Reduction: The subsequent reduction of the keto group in Ethyl 2-oxocyclopentanecarboxylate to a hydroxyl group, yielding the final product, this compound.
An alternative, though less common, route is the direct Fischer esterification of 2-hydroxycyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst.[3][4]
Q2: What is the Dieckmann Condensation and why is it used?
The Dieckmann Condensation is an intramolecular Claisen condensation of a diester in the presence of a base to form a cyclic β-keto ester.[5][6][7] It is a highly effective method for forming five and six-membered rings, making it ideal for the synthesis of the cyclopentanone ring in Ethyl 2-oxocyclopentanecarboxylate.[2][5]
Q3: What are the common reducing agents for converting Ethyl 2-oxocyclopentanecarboxylate to this compound?
Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄).[8][9] This reagent is a mild and selective reducing agent that readily reduces ketones to alcohols while typically not affecting the ester functional group under standard conditions.[8][9] Catalytic hydrogenation is another potential method for this reduction.
Troubleshooting Guides
Part 1: Dieckmann Condensation for Ethyl 2-oxocyclopentanecarboxylate
Issue 1: Low or No Yield of Ethyl 2-oxocyclopentanecarboxylate
| Possible Cause | Troubleshooting Steps & Solutions |
| Inactive Base | The base (e.g., sodium ethoxide, sodium hydride) may have degraded due to moisture or improper storage. Use a fresh, unopened container of the base or test the activity of the existing stock. For sodium hydride, ensure the mineral oil is properly washed away with a dry solvent like hexane before use. |
| Insufficient Base | At least one full equivalent of base is required to drive the reaction to completion, as the product β-keto ester is acidic and will be deprotonated by the base.[10] Using a catalytic amount of base will result in low conversion. It is often recommended to use a slight excess of the base. |
| Presence of Water or Protic Solvents | The reaction is highly sensitive to moisture, which can quench the strong base and hydrolyze the ester starting material. Ensure all glassware is thoroughly dried, and use anhydrous solvents. If using an alcohol as a solvent, it must be absolute (anhydrous). |
| Incorrect Reaction Temperature | The optimal temperature can vary depending on the base and solvent used. For sodium ethoxide in ethanol, reflux temperatures are common. For stronger bases like sodium hydride in aprotic solvents (e.g., THF, toluene), the reaction may proceed at lower temperatures.[5] If the reaction is too slow, consider gradually increasing the temperature. |
| Inefficient Stirring | In heterogeneous reactions, such as those using sodium metal or sodium hydride, vigorous stirring is crucial to ensure proper dispersion of the base and efficient reaction.[1] |
| Side Reactions (Intermolecular Condensation) | If the reaction concentration is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to polymer formation.[11][12] Running the reaction under more dilute conditions can favor the formation of the cyclic product. |
Issue 2: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps & Solutions |
| Incomplete Neutralization | After the reaction, the enolate product must be neutralized with acid to obtain the β-keto ester. Incomplete neutralization will result in the product remaining as a salt, leading to poor extraction into organic solvents. Carefully monitor the pH during the acidic workup. |
| Emulsion Formation during Workup | Emulsions can form during the aqueous workup, making phase separation difficult. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. |
| Co-distillation with Solvent | The product, Ethyl 2-oxocyclopentanecarboxylate, is a relatively high-boiling liquid. Ensure that the solvent used in the reaction and extraction is completely removed before vacuum distillation to avoid co-distillation and contamination of the final product. |
| Thermal Decomposition | Prolonged heating at high temperatures during distillation can lead to decomposition. It is crucial to perform the distillation under a good vacuum to lower the boiling point of the product. |
Part 2: Reduction of Ethyl 2-oxocyclopentanecarboxylate
Issue 1: Incomplete Reduction or Low Yield of this compound
| Possible Cause | Troubleshooting Steps & Solutions |
| Insufficient Reducing Agent | Ensure that a sufficient molar excess of the reducing agent (e.g., NaBH₄) is used. While the stoichiometry is 1:1 for the ketone reduction, using a 1.5 to 2-fold excess is common to ensure complete conversion. |
| Decomposition of Reducing Agent | Sodium borohydride can react with protic solvents like methanol and ethanol, especially over extended periods.[9] For slower reductions, it may be necessary to add the reducing agent in portions or conduct the reaction at lower temperatures to minimize its decomposition. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they also slow down the reaction rate. If the reaction is sluggish, consider allowing it to warm to room temperature or slightly above. |
| Side Reactions | Although NaBH₄ is generally selective for ketones over esters, prolonged reaction times or elevated temperatures can lead to the reduction of the ester group to an alcohol.[9] Monitor the reaction progress by techniques like TLC or GC to avoid over-reduction. |
Issue 2: Formation of Diastereomers
| Observation | Explanation & Action |
| Mixture of cis and trans isomers | The reduction of the ketone in Ethyl 2-oxocyclopentanecarboxylate creates a new stereocenter. The hydride can attack from either face of the planar carbonyl group, leading to a mixture of cis and trans diastereomers of this compound. The ratio of these isomers can be influenced by the reducing agent, solvent, and temperature. For specific stereoisomers, consider using a stereoselective reducing agent or a chiral catalyst. |
Data Presentation
Table 1: Comparison of Bases for Dieckmann Condensation of Diethyl Adipate
| Base | Solvent | Yield of Ethyl 2-oxocyclopentanecarboxylate (%) | Reference |
| Sodium Ethoxide | Toluene | 72 | [1] |
| Sodium Hydride | Toluene | 82 | [1] |
| Sodium Amide | Xylene | 75 | [1] |
| Sodium Metal | Toluene | Not specified, but noted as a viable method | [1] |
| Dimsyl Ion | DMSO | Significantly higher yields compared to traditional methods | [12] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation
This protocol is adapted from a general procedure for the Dieckmann condensation.
Materials:
-
Diethyl adipate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
3 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add sodium hydride (1.1 equivalents) and wash with anhydrous hexane to remove the mineral oil. Carefully decant the hexane.
-
Add anhydrous toluene to the flask.
-
In the dropping funnel, prepare a solution of diethyl adipate (1 equivalent) in anhydrous toluene.
-
Slowly add the diethyl adipate solution to the stirred suspension of sodium hydride in toluene at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for 2-3 hours, or until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of ethanol.
-
Carefully add 3 M hydrochloric acid until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain Ethyl 2-oxocyclopentanecarboxylate.
Protocol 2: Reduction of Ethyl 2-oxocyclopentanecarboxylate to this compound
This protocol is a general procedure for the reduction of a β-keto ester using sodium borohydride.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve Ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jove.com [jove.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sodium Borohydride [commonorganicchemistry.com]
- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 11. reddit.com [reddit.com]
- 12. gchemglobal.com [gchemglobal.com]
Technical Support Center: Purification of Hydroxy Esters
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of hydroxy esters.
Frequently Asked Questions (FAQs)
General Purification Strategies
Q1: What are the most common impurities in a crude hydroxy ester product?
The most frequent impurities are unreacted starting materials, such as the corresponding carboxylic acid and alcohol.[1] Additionally, side-products from the reaction, residual catalysts, and solvents are also common contaminants.[2][3]
Q2: What is a general purification scheme for a liquid, water-insoluble hydroxy ester?
A standard approach involves a series of washes to remove different types of impurities. The crude ester is typically dissolved in an organic solvent and washed successively with a dilute acid (e.g., 0.2N H₂SO₄), water, a dilute base (e.g., 2N Na₂CO₃ or 0.2N NaOH) to remove acidic and basic impurities, and finally with brine (saturated aqueous NaCl) to aid in the separation of the aqueous and organic layers.[1] The organic layer is then dried over an anhydrous salt like MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.[1] Final purification is often achieved by vacuum distillation or column chromatography.[1][4]
Q3: How should I purify a solid hydroxy ester?
Recrystallization is the primary method for purifying solid hydroxy esters.[1] The choice of solvent is critical; it should dissolve the ester well at high temperatures but poorly at low temperatures.[5] It is crucial to use non-hydroxylic solvents (like toluene or petroleum ether) or the same alcohol from which the ester was derived to prevent transesterification.[1]
Preventing Product Degradation
Q4: My hydroxy ester is hydrolyzing back to the carboxylic acid and alcohol during purification. How can I prevent this?
Ester hydrolysis can be catalyzed by both acids and bases.[6][7][8] To minimize hydrolysis:
-
Avoid strong acids and bases during workup: Use mild basic solutions like sodium bicarbonate for washing, and avoid prolonged contact.
-
Ensure thorough drying: Residual water can facilitate hydrolysis, especially at elevated temperatures. Dry the organic solution thoroughly with a drying agent before solvent removal.[1]
-
Use neutral pH conditions: If possible, maintain a neutral pH throughout the purification process.
-
Work at lower temperatures: Hydrolysis rates are generally lower at reduced temperatures.
Q5: My hydroxy ester is forming a lactone (a cyclic ester). What causes this and how can I stop it?
Lactonization is an intramolecular esterification that occurs when the hydroxyl and ester functionalities are in proximity, particularly favoring the formation of stable 5-membered (γ-lactones) and 6-membered (δ-lactones) rings.[9][10][11] This process can be spontaneous and is often catalyzed by acid or heat.[9][11]
-
Control pH: Avoid acidic conditions which catalyze lactonization.
-
Low Temperatures: Perform purification steps at low temperatures to reduce the rate of cyclization.
-
Use of Protecting Groups: If lactonization is a persistent issue, consider protecting the hydroxyl group before purification.[12][13][14][15] Silyl ethers are a common choice as they are stable under many conditions but can be removed selectively.[12][14]
Challenges with Chiral Hydroxy Esters
Q6: I am observing racemization at the chiral center alpha to the carbonyl group. What is causing this?
Racemization at the α-carbon of an ester is typically caused by enolization, which can be catalyzed by both acids and bases.[16] The resulting enol or enolate intermediate is achiral, and its reprotonation can occur from either face, leading to a loss of stereochemical purity.[16] Elevated temperatures and prolonged exposure to acidic or basic conditions increase the likelihood of racemization.[16]
Q7: How can I purify a racemic mixture of a chiral hydroxy ester to obtain a single enantiomer?
Separating enantiomers, a process known as chiral resolution, can be achieved through several methods:[17]
-
Diastereomeric Salt Formation: React the racemic hydroxy ester (or the corresponding hydrolyzed acid) with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization.[17]
-
Preparative Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can be used to separate enantiomers.[18][19][20]
Troubleshooting Guides
Troubleshooting Crystallization
| Problem | Possible Cause | Solution |
| "Oiling Out" | The compound is coming out of solution above its melting point due to high impurity levels or too rapid cooling.[5][21] | Re-heat the solution, add more of the "soluble" solvent to decrease supersaturation, and allow it to cool more slowly.[21] Consider a charcoal treatment to remove impurities.[21] |
| No Crystals Form | The solution is not sufficiently saturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature.[21] If these fail, reduce the solvent volume by evaporation. |
| Crystallization is Too Rapid | The solution is too concentrated, leading to the trapping of impurities in the crystal lattice.[21] | Re-heat and add a small amount of additional solvent to ensure a slower, more controlled crystal growth upon cooling.[21] |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Concentrate the mother liquor and attempt a second crystallization. Ensure the solution is cooled sufficiently before filtration. |
Troubleshooting Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | The solvent system (mobile phase) is not optimized.[5] | Use Thin Layer Chromatography (TLC) to screen for a solvent system that provides good separation (Rf values between 0.2 and 0.4 for the target compound).[5] |
| Compound Stuck on Column | The compound is too polar for the chosen solvent system. | Gradually increase the polarity of the mobile phase. |
| Product Degradation on Column | The silica gel is acidic and may be causing hydrolysis or lactonization. | Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) mixed into the eluent. |
Data Presentation: Analytical Techniques
The purity and enantiomeric excess of hydroxy esters are commonly determined using HPLC, GC, and NMR.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on polarity and interaction with a stationary phase.[22] | Separation based on volatility and interaction with a stationary phase.[22] | Identification and quantification based on the magnetic properties of atomic nuclei.[22] |
| Typical Stationary Phase | For chiral separations: Polysaccharide-based columns (e.g., Chiralpak®). For achiral separations: C18 silica. | DB-5ms, DB-624, or chiral columns for enantiomeric separation.[22][23] | Not applicable. |
| Sample Requirements | Soluble in the mobile phase.[22] | Volatile or semi-volatile; may require derivatization to increase volatility.[22] | Soluble in a deuterated solvent.[22] |
| Limit of Detection (LOD) | ng/mL to µg/mL range.[22] | Picogram to femtomole range, especially with Mass Spec (MS) detection.[22] | Generally higher than chromatographic methods; depends on field strength and acquisition time. |
| Use Case | Purity analysis, quantification, and enantiomeric excess determination.[22] | Purity analysis of volatile compounds, enantiomeric excess determination.[22] | Structural elucidation and quantification (qNMR); enantiomeric excess determination with chiral derivatizing agents.[22] |
Experimental Protocols
Protocol 1: General Purification of a Liquid Hydroxy Ester
-
Dissolution: Dissolve the crude hydroxy ester in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove any unreacted carboxylic acid. Drain the aqueous layer.
-
Water Wash: Wash the organic layer with deionized water to remove residual base and water-soluble impurities.
-
Brine Wash: Wash with a saturated aqueous solution of NaCl (brine) to facilitate the removal of water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl and let it stand for 10-15 minutes.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator.
-
Final Purification: Purify the resulting oil by vacuum distillation or flash column chromatography.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee)
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).[18]
-
Mobile Phase: A mixture of n-hexane and an alcohol like isopropanol or ethanol.[18] The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the purified hydroxy ester in the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the sample onto the column. The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the resulting chromatogram.
Protocol 3: GC-MS Analysis with Derivatization
-
Derivatization (if necessary): To increase volatility, the hydroxyl group can be derivatized, for example, by converting it to a trimethylsilyl (TMS) ether. In a vial, dissolve the hydroxy ester in a suitable solvent (e.g., dichloromethane) and add a silylating agent (e.g., BSTFA with 1% TMCS). Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.[22]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).[22]
-
Column: A medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d.).[22]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[22]
-
Temperature Program:
-
Analysis: The separated components are detected by the mass spectrometer, allowing for identification and quantification based on mass spectra and peak areas.
Visualizations
Caption: General purification workflow for a liquid hydroxy ester.
Caption: Decision workflow for troubleshooting purification issues.
Caption: Logical diagram of the lactonization problem and solutions.
References
- 1. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 2. quora.com [quora.com]
- 3. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Reactivity [www2.chemistry.msu.edu]
- 10. Lactone - Wikipedia [en.wikipedia.org]
- 11. tutorchase.com [tutorchase.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Chiral resolution - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. benchchem.com [benchchem.com]
- 23. iiste.org [iiste.org]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-oxocyclopentanecarboxylate Reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reduction of ethyl 2-oxocyclopentanecarboxylate. It is intended for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the reduction of ethyl 2-oxocyclopentanecarboxylate?
A1: The primary methods for reducing ethyl 2-oxocyclopentanecarboxylate to ethyl 2-hydroxycyclopentanecarboxylate are catalytic hydrogenation and chemical reduction using hydride reagents, most commonly sodium borohydride (NaBH₄). The choice of method can influence the diastereoselectivity of the product, yielding either the cis or trans isomer as the major product.
Q2: How can I control the diastereoselectivity of the reduction?
A2: The diastereoselectivity of the reduction is influenced by the choice of reducing agent, solvent, and reaction temperature.
-
For the cis isomer: Catalytic hydrogenation over a platinum or rhodium-based catalyst generally favors the formation of the cis diastereomer.
-
For the trans isomer: Reduction with sodium borohydride in a protic solvent like methanol or ethanol often leads to a mixture of diastereomers, with the potential to favor the trans isomer under specific conditions. The presence of certain additives, like cerium chloride, can also influence the stereochemical outcome of borohydride reductions.[1][2]
Q3: What are the expected yields for these reductions?
A3: With optimized conditions, both catalytic hydrogenation and sodium borohydride reduction can provide good to excellent yields, often exceeding 80%. However, the actual yield will depend on the specific protocol, purity of reagents, and reaction scale.
Q4: What are the most common side reactions?
A4: Common side reactions can include:
-
Over-reduction: While less common with NaBH₄, stronger reducing agents could potentially reduce the ester functionality.
-
Epimerization: The stereocenter at the carbon bearing the carboxyl group can be susceptible to epimerization under basic or acidic conditions, which might be present during the reaction or work-up.[3]
-
Hydrolysis: If water is present, especially under acidic or basic conditions, the ethyl ester can hydrolyze to the corresponding carboxylic acid.
Q5: How can I purify the resulting diastereomers?
A5: The separation of cis and trans diastereomers of this compound can typically be achieved using column chromatography on silica gel.[1] The choice of eluent system (e.g., a mixture of hexanes and ethyl acetate) will be critical for achieving good separation. In some cases, extractive distillation may also be a viable method for separating diastereomers.[4][5]
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed. If the reaction stalls, consider increasing the reaction time or temperature (within reasonable limits to avoid side reactions). For catalytic hydrogenations, ensure the catalyst is active and not poisoned. |
| Decomposition of Product | Avoid harsh acidic or basic conditions during work-up, as this can lead to decomposition or side reactions of the product. Ensure the work-up procedure is performed promptly after the reaction is complete. |
| Loss during Extraction | Ensure the correct solvent is used for extraction and that the pH of the aqueous layer is optimized for the product's solubility in the organic phase. Perform multiple extractions to ensure complete recovery of the product. |
| Catalyst Poisoning (for Catalytic Hydrogenation) | Ensure all glassware is clean and that the substrate and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds). |
Issue 2: Poor Diastereoselectivity
| Potential Cause | Troubleshooting Step |
| Incorrect Reducing Agent or Catalyst | To favor the cis isomer, use a heterogeneous catalyst like platinum or rhodium on a solid support. For potentially favoring the trans isomer, explore different conditions for the sodium borohydride reduction, such as varying the solvent or temperature. |
| Suboptimal Reaction Temperature | Temperature can significantly impact diastereoselectivity. For sodium borohydride reductions, running the reaction at a lower temperature (e.g., 0°C or -78°C) can sometimes improve selectivity.[1] |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state of the reduction, thereby affecting the diastereomeric ratio. Experiment with different protic solvents (methanol, ethanol, isopropanol) for the NaBH₄ reduction.[6] |
| Epimerization during Work-up | If the work-up conditions are too harsh (strongly acidic or basic), the stereocenter at the ester-bearing carbon might epimerize, leading to a mixture of diastereomers. Use mild work-up procedures. |
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of Ethyl 2-oxocyclopentanecarboxylate
This protocol provides a general method for the reduction of ethyl 2-oxocyclopentanecarboxylate using sodium borohydride. The diastereoselectivity may vary.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to separate the diastereomers.
Quantitative Data Summary (Illustrative)
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| NaBH₄ | Methanol | 0 | (Varies, often mixed) | 85-95 |
| NaBH₄/CeCl₃ | Methanol | -78 | (Can favor trans)[1][2] | 70-90 |
Protocol 2: Catalytic Hydrogenation of Ethyl 2-oxocyclopentanecarboxylate
This protocol describes a general procedure for the catalytic hydrogenation to favor the cis-diastereomer.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in ethanol or ethyl acetate.
-
Carefully add the catalyst (5-10 mol%) under an inert atmosphere.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Shake or stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.
-
Carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Quantitative Data Summary (Illustrative)
| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 5% Rh/Al₂O₃ | Ethanol | 3 | 25 | >95:5 | >90 |
| PtO₂ | Ethyl Acetate | 1 | 25 | (Predominantly cis) | >90 |
Visualizations
Caption: General experimental workflow for the reduction of ethyl 2-oxocyclopentanecarboxylate.
Caption: Decision tree for troubleshooting poor diastereoselectivity in the reduction reaction.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 6. research.vu.nl [research.vu.nl]
Troubleshooting guide for the synthesis of cyclic beta-keto esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclic β-keto esters, a crucial process in the preparation of many pharmaceutical intermediates and complex molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cyclic β-keto esters, primarily through the Dieckmann condensation, and offers potential solutions in a question-and-answer format.
Question: Why is the yield of my cyclic β-keto ester consistently low?
Answer: Low yields in cyclic β-keto ester synthesis, particularly via the Dieckmann condensation, can stem from several factors. A primary reason is the reversibility of the initial condensation step.[1] For the reaction to proceed to completion, the resulting β-keto ester must be deprotonated by the base to form a stabilized enolate.[2] If the product does not have an enolizable proton between the carbonyl groups, the reaction can reverse, leading to low yields.[3][4]
Other potential causes for low yields include:
-
Intermolecular Condensation: Especially with longer chain diesters (greater than C8), intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymeric byproducts.[5]
-
Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the reaction's efficiency. The base must be strong enough to form the initial enolate and to deprotonate the final β-keto ester.[6] The solvent can influence the stability of the enolate and the rate of side reactions.[7]
-
Substrate Structure: The starting diester's chain length is critical. The Dieckmann condensation is most effective for forming stable 5- and 6-membered rings.[6][7] Diesters that would form smaller, strained rings or larger rings (9-12 members) often result in low yields.[4]
-
Reaction Temperature: Excessively high temperatures can promote side reactions and product degradation. The optimal temperature is dependent on the specific substrates and reagents used.
Question: I am observing the formation of significant side products. How can I minimize them?
Answer: The formation of side products is a common challenge. Here are some strategies to minimize them:
-
Intermolecular Condensation: To favor the intramolecular Dieckmann condensation over intermolecular reactions, especially for the synthesis of larger rings, employing high-dilution techniques is beneficial.[4] This involves adding the diester slowly to the reaction mixture to maintain a low concentration of the starting material.
-
Hydrolysis of the Ester: The presence of water in the reaction can lead to the hydrolysis of the ester functional groups, forming carboxylic acids and reducing the yield of the desired β-keto ester. It is crucial to use anhydrous solvents and reagents.[8] Commercial alkoxide bases can sometimes be partially hydrolyzed and may need to be freshly prepared or sublimed before use.[8] Using non-nucleophilic, sterically hindered bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents can also minimize hydrolysis.[7]
-
Transesterification: If the alkoxide base used does not correspond to the alkyl group of the ester (e.g., using sodium ethoxide with a methyl ester), transesterification can occur, leading to a mixture of products. Always match the alkoxide to the ester's alcohol component.[9]
Question: My reaction does not seem to be proceeding to completion. What can I do?
Answer: If the reaction is stalling, consider the following:
-
Base Strength and Stoichiometry: Ensure that a full equivalent of a sufficiently strong base is used. The reaction is driven to completion by the deprotonation of the product β-keto ester, which is more acidic than the starting ester.[2] Common bases include sodium ethoxide, potassium tert-butoxide, sodium hydride, and lithium diisopropylamide (LDA).[7]
-
Reaction Time and Temperature: Some Dieckmann condensations require extended reaction times or elevated temperatures (reflux) to proceed to completion.[10] Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Activation of the Substrate: In some cases, particularly with less reactive diesters, using a stronger base or a different solvent system might be necessary to facilitate enolate formation. Polar aprotic solvents like THF or DMF can enhance enolate stability.[7]
Frequently Asked Questions (FAQs)
Q1: What is the ideal ring size for a successful Dieckmann condensation?
A1: The Dieckmann condensation is most efficient for the formation of 5- and 6-membered cyclic β-keto esters due to their steric stability.[6][7] 1,6-diesters yield five-membered rings, while 1,7-diesters produce six-membered rings.[8] The formation of rings with 9 to 12 members generally results in very low yields.[4]
Q2: Can I use sodium hydroxide as a base for the Dieckmann condensation?
A2: No, alkali metal hydroxides like NaOH should not be used as they can cause significant hydrolysis of the ester functional groups, leading to the formation of carboxylates and preventing the desired condensation reaction.[8]
Q3: How do I choose the right base for my reaction?
A3: The choice of base depends on the substrate and desired reaction conditions. Sodium ethoxide in ethanol is a traditional choice.[7] For substrates prone to side reactions or for reactions requiring milder conditions, sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or lithium diisopropylamide (LDA) in aprotic solvents like THF or toluene are often preferred.[7]
Q4: What is the role of the final acidic workup?
A4: The final product of the Dieckmann condensation under basic conditions is the enolate salt of the cyclic β-keto ester. An acidic workup (e.g., with dilute HCl or NH4Cl) is necessary to protonate this enolate and isolate the neutral cyclic β-keto ester product.[11]
Q5: How can I purify my cyclic β-keto ester?
A5: Purification is typically achieved through extraction and flash column chromatography. After the acidic workup, the product is extracted into an organic solvent. The combined organic extracts are then washed, dried, and the solvent is removed under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[10]
Data Presentation
The following table summarizes the effect of different bases and solvents on the yield of 2-carbethoxycyclopentanone from the Dieckmann condensation of diethyl adipate.
| Starting Material | Base | Solvent | Temperature | Yield (%) | Reference |
| Diethyl Adipate | Sodium Metal | Toluene | Reflux | ~50% | [1] |
| Diethyl Adipate | Dimsyl Ion | DMSO | Not Specified | ~90% | [1] |
| Diethyl Adipate | Sodium Methoxide | Solid-state (triturated) | Not Specified | 61% | [12] |
| Diethyl Adipate | Potassium tert-butoxide | Solid-state (triturated) | Not Specified | 82% | [12] |
| Diethyl Adipate | Sodium Ethoxide | Ethanol | Reflux | Not explicitly quantified, but a common procedure | [13] |
Experimental Protocols
Key Experiment: Dieckmann Condensation of a Diester using Sodium Hydride
This protocol provides a general methodology for the synthesis of a cyclic β-keto ester.[10]
Materials:
-
Diester (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 10.0 eq)
-
Dry Toluene
-
Dry Methanol
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of the diester (e.g., 22 mmol, 1.0 eq) in dry toluene (22 mL) under an inert atmosphere (e.g., argon), carefully add sodium hydride (60% dispersion in mineral oil, 10.0 eq).
-
Slowly and carefully add dry methanol (27 mL) to the mixture. Caution: A large volume of hydrogen gas will evolve at this point. Ensure proper ventilation and take appropriate safety precautions.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 20 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH4Cl.
-
Extract the mixture with dichloromethane (DCM).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired cyclic β-keto ester. A reported yield for a specific substrate using this method was 75%.[10]
Mandatory Visualization
The following diagrams illustrate the troubleshooting workflow for the synthesis of cyclic β-keto esters.
Caption: Troubleshooting workflow for cyclic β-keto ester synthesis.
Caption: Decision pathway for optimizing Dieckmann condensation.
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 10. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 12. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 13. brainly.in [brainly.in]
Preventing decomposition of Ethyl 2-hydroxycyclopentanecarboxylate during workup
Technical Support Center: Ethyl 2-hydroxycyclopentanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during workup?
A1: The primary decomposition pathways for this compound, a β-hydroxy ester, during workup are:
-
Dehydration: Elimination of the hydroxyl group to form the α,β-unsaturated ester, ethyl 2-cyclopentenecarboxylate. This is often catalyzed by acidic or basic conditions, as well as heat.
-
Retro-Aldol Reaction: Reversion to the starting materials (an enolate and a carbonyl compound) or other cleavage products, which is typically base-catalyzed.
-
Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Q2: What general precautions should be taken during the workup of this compound?
A2: To minimize decomposition, it is crucial to employ mild workup conditions. This includes:
-
Temperature Control: Perform all extractions and washes at low temperatures (e.g., using an ice bath). Avoid excessive heating during solvent removal.
-
pH Control: Maintain a near-neutral pH. If acidic or basic washes are necessary, use dilute solutions and minimize contact time. The use of a mild buffer solution, such as a phosphate buffer with a pH around 7, can be beneficial.
-
Inert Atmosphere: While not always necessary, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, especially if the compound is sensitive to air.
Q3: Is silica gel chromatography a suitable method for purifying this compound?
A3: Caution should be exercised when using silica gel chromatography. Silica gel is slightly acidic and can promote the dehydration of β-hydroxy esters. Some cyclic β-hydroxy compounds have been observed to undergo isomerization or decomposition on silica gel[1]. If chromatography is necessary, consider using a deactivated silica gel (e.g., treated with a base like triethylamine) or an alternative stationary phase like alumina. It is advisable to first attempt purification by other methods such as high vacuum distillation if the compound is thermally stable at lower temperatures.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield after workup, with the presence of a lower boiling point impurity. | Dehydration to the α,β-unsaturated ester. This can be caused by exposure to acidic or basic conditions, or excessive heat during solvent evaporation. | - Neutralize the reaction mixture to a pH of ~7 before extraction.- Use a mild washing agent like saturated sodium bicarbonate solution briefly, followed by a water wash.[2]- Wash with brine to aid in phase separation and remove water.[3][4]- Remove the solvent under reduced pressure at a low temperature.- If purification is by distillation, use high vacuum to lower the boiling point and avoid thermal decomposition. Temperatures above 190°C have been noted to cause decomposition in similar compounds[5]. |
| Complex mixture of products observed by NMR or GC-MS after workup. | Retro-Aldol reaction or other side reactions. This is often promoted by strong bases or prolonged exposure to basic conditions. | - Avoid strong bases during workup. If a basic wash is required, use a weak base like saturated sodium bicarbonate and minimize contact time.- Perform the workup at a low temperature to reduce reaction rates of decomposition pathways. |
| Product appears to be contaminated with a carboxylic acid. | Ester hydrolysis. This can occur under either acidic or basic conditions, especially in the presence of water and heat. | - Ensure the workup is performed quickly and at low temperatures.- If the reaction was conducted under acidic or basic conditions, neutralize the mixture promptly before extraction.- A wash with a very dilute, weak base (e.g., 5% NaHCO₃) can remove the carboxylic acid impurity, but must be done carefully to avoid promoting other decomposition pathways. |
| Formation of an emulsion during extraction. | The presence of acidic or basic species, or high concentrations of dissolved salts. Dichloromethane is also known to frequently form emulsions[6]. | - Add a small amount of brine to the separatory funnel to help break the emulsion.- If possible, use an alternative extraction solvent to dichloromethane, such as ethyl acetate or diethyl ether.[6]- Centrifugation of the emulsified layer can also be an effective method for phase separation. |
Experimental Protocols
The following are example protocols adapted from literature for the workup and purification of related compounds, which can be applied to this compound with careful consideration of its stability.
Protocol 1: Mild Extractive Workup
This protocol is adapted from the synthesis of Ethyl 1-hydroxycyclopentanecarboxylate and is suitable for compounds sensitive to significant pH changes.[3][4]
-
Quenching: Quench the reaction mixture by pouring it into a cold, saturated aqueous solution of NH₄Cl (if the reaction was basic) or a cold, saturated aqueous solution of NaHCO₃ (if the reaction was acidic).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL for a small-scale reaction). Ethyl acetate is often preferred over dichloromethane to avoid emulsion formation.[6]
-
Washing: Combine the organic layers and wash sequentially with:
-
Deionized water (2 x 50 mL)
-
Saturated aqueous NaCl (brine) solution (1 x 50 mL). The brine wash helps to remove residual water from the organic layer.[7]
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., < 40°C) to prevent thermal decomposition.
-
Final Drying: Place the crude product under high vacuum to remove any residual solvent.
Protocol 2: High Vacuum Distillation
This method is suitable for thermally stable compounds and can be an effective final purification step. The conditions are based on the purification of a similar cyclopentanone derivative.[5]
-
Initial Solvent Removal: After an appropriate extractive workup (as described in Protocol 1), remove the bulk of the solvent using a rotary evaporator.
-
High Vacuum Setup: Assemble a distillation apparatus suitable for high vacuum. Ensure all glassware is dry and joints are properly sealed.
-
Distillation: Heat the crude product gently using an oil bath. Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum. It is crucial to monitor the temperature of the oil bath and the distillation head to avoid overheating, as temperatures above 190°C can lead to decomposition[5].
Data Presentation
The following table summarizes the expected outcomes of different workup strategies. The data is generalized based on typical results for β-hydroxy esters.
| Workup Method | Key Reagents/Conditions | Expected Purity | Expected Yield | Potential Issues |
| Mild Extractive Workup | Ethyl Acetate, Water, Brine[3][4] | >95% | High | Potential for minor impurities to remain. |
| Extractive Workup with Mild Base Wash | Ethyl Acetate, 5% NaHCO₃, Brine[2] | >98% | Moderate to High | Risk of dehydration or retro-aldol if contact time with base is too long. |
| High Vacuum Distillation | High Vacuum (<1 mmHg), Controlled Heating[5] | >99% | Moderate | Potential for thermal decomposition if not carefully controlled. Not suitable for thermally labile compounds. |
| Silica Gel Chromatography | Silica Gel, Hexane/Ethyl Acetate | Variable | Low to Moderate | High risk of dehydration and/or isomerization on the column[1]. |
Visualizations
Decomposition Pathways
The following diagram illustrates the primary decomposition pathways of this compound.
Caption: Major decomposition routes for this compound.
Recommended Workup Workflow
This diagram outlines a recommended workflow for the workup of a reaction mixture containing this compound.
Caption: Recommended workup and purification workflow.
References
- 1. Cyclic β-hydroxy-α-nitrosulfone isomers readily interconvert via open-chain aldehyde forms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 4. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
Scalability challenges in the synthesis of cyclopentane derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of cyclopentane derivatives, with a focus on scalability.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of cyclopentane rings often more challenging than that of six-membered rings?
A1: The synthesis of cyclopentanes can be more complex due to several factors. Unlike the robust and widely applicable methods for cyclohexane synthesis, such as the Diels-Alder and Robinson Annulation reactions, there are fewer "general" methods for constructing five-membered rings.[1] This is partly because the cyclopentane ring is an inherently "umpoled" functionality, making bond formation less intuitive.[1] Additionally, there is a general lack of readily available and inexpensive chiral cyclopentane building blocks from natural sources, in contrast to the abundance of cyclohexane-based terpenes.[1]
Q2: What are the most common methods for synthesizing cyclopentane derivatives on a larger scale?
A2: Several methods are employed for the synthesis of cyclopentane derivatives at scale, each with its own advantages and limitations. These include:
-
Dieckmann Condensation: An intramolecular cyclization of diesters to form β-keto esters, which is effective for creating 5- and 6-membered rings.[2]
-
Pauson-Khand Reaction: A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, which is a powerful tool for constructing cyclopentenones.[3]
-
Radical Cyclization: Intramolecular reactions of radical intermediates that are often very rapid and selective, making them suitable for forming five-membered rings.
-
Ring-Closing Metathesis (RCM): A versatile method for forming cyclic alkenes from dienes, which can then be reduced to cyclopentanes.[4]
Q3: How does the choice of starting material affect the scalability of my cyclopentane synthesis?
A3: The choice of starting material is critical for a scalable synthesis. For radical cyclizations, while 6-iodohex-1-ene often gives high yields, the corresponding bromo- and chloro-derivatives can be more cost-effective alternatives, although they may require more forcing conditions and result in lower yields.[5] For methods like the Dieckmann condensation, the availability and cost of the corresponding pimelate esters are key considerations for large-scale production.[5]
Troubleshooting Guides
Problem 1: Decreased Yield Upon Scale-Up
Q: I have successfully synthesized my cyclopentane derivative on a gram scale, but the yield has dropped significantly now that I am attempting a kilogram-scale reaction. What are the likely causes and how can I troubleshoot this?
A: A drop in yield during scale-up is a common challenge. The primary areas to investigate are mass and heat transfer, and potential changes in reaction kinetics.
Troubleshooting Workflow for Decreased Yield
Caption: Troubleshooting workflow for addressing decreased reaction yield during scale-up.
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing can be difficult, leading to localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products.
-
Solution: Increase the stirring speed, use a reactor with baffles to improve turbulence, or consider a different type of impeller designed for better mixing in large volumes.
-
-
Poor Heat Transfer: Exothermic reactions can be difficult to manage at scale because the surface-area-to-volume ratio of the reactor decreases.[6] This can lead to a buildup of heat, causing decomposition of reactants or products and favoring side reactions.
-
Changes in Reaction Kinetics: The extended time required for addition of reagents or for the reaction to complete at a larger scale can lead to the formation of different byproducts.
-
Solution: Analyze the impurity profile at different time points to understand when side products are forming. It may be necessary to adjust the reaction temperature or concentration to disfavor these side reactions.
-
Problem 2: Issues with Dieckmann Condensation
Q: My Dieckmann condensation is giving a low yield of the desired β-keto ester, and I'm observing a significant amount of an oily byproduct. What's going wrong?
A: Low yields and oily byproducts in a Dieckmann condensation often point to the formation of intermolecular Claisen condensation products (oligomers). This side reaction can be minimized by employing high-dilution conditions.
Troubleshooting Dieckmann Condensation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield / Oily Byproduct | Intermolecular Claisen condensation (oligomerization). | - Run the reaction at a higher dilution. - Add the diester slowly to the base to maintain a low concentration of the starting material. |
| Reaction Not Going to Completion | Inactive base or insufficient equivalents. | - Use a fresh batch of a strong base (e.g., sodium hydride). - Ensure at least one full equivalent of base is used, as the product is deprotonated.[2] |
| Product Decomposition | Reverse Claisen reaction. | - Ensure the product has an enolizable proton between the carbonyls to form a stable enolate.[2] - Use a non-nucleophilic base if the alkoxide from the base can cause transesterification. |
Reaction Mechanism: Dieckmann Condensation
Caption: Mechanism of the Dieckmann condensation for cyclopentane synthesis.
Problem 3: Challenges with the Pauson-Khand Reaction
Q: I'm struggling with the regioselectivity of my intermolecular Pauson-Khand reaction. How can I control which regioisomer is formed?
A: The regioselectivity of the intermolecular Pauson-Khand reaction can be challenging to control.[7] Generally, the larger substituent on the alkyne tends to end up adjacent to the carbonyl group in the cyclopentenone product.[8] For the alkene, regioselectivity is less predictable.[8]
Troubleshooting Pauson-Khand Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Regioselectivity | Steric and electronic factors of substrates. | - For unsymmetrical alkynes, steric bulk will direct the larger group to the Cα position. - Consider an intramolecular version of the reaction if possible, as it offers much better stereocontrol.[7] |
| Low Yield / Slow Reaction | Catalyst deactivation or inefficient CO insertion. | - Use of promoters like N-oxides (e.g., NMO) can accelerate the reaction. - Catalytic systems based on rhodium or iridium can be more efficient than stoichiometric cobalt. |
| Side Product Formation | Alkyne or alkene polymerization. | - Use of a solid support (e.g., silica) to adsorb the alkyne-cobalt complex can reduce side reactions and improve yields. |
Catalytic Cycle of the Pauson-Khand Reaction
References
- 1. baranlab.org [baranlab.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 7. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
Byproduct identification in Ethyl 2-hydroxycyclopentanecarboxylate synthesis
Technical Support Center: Ethyl 2-hydroxycyclopentanecarboxylate Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and manage byproducts during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound and where do byproducts typically originate?
A1: The most prevalent synthetic route involves two main stages:
-
Dieckmann Condensation: An intramolecular condensation of diethyl adipate using a strong base (like sodium ethoxide) to form the cyclic β-ketoester, Ethyl 2-oxocyclopentanecarboxylate.[1][2]
-
Reduction: The subsequent reduction of the ketone group in Ethyl 2-oxocyclopentanecarboxylate to a hydroxyl group, typically using a mild reducing agent like sodium borohydride (NaBH₄).[3][4][5]
Byproducts can arise from both stages. Incomplete cyclization or side reactions during the Dieckmann condensation can leave unreacted starting material or form polymeric impurities. During the reduction step, incomplete reaction is common, and over-reduction can also occur depending on the reagents and conditions used.
Q2: I'm performing the reduction of Ethyl 2-oxocyclopentanecarboxylate with NaBH₄ and my yield is low. My analytical data (GC-MS, NMR) shows a significant amount of starting material remaining. What could be the issue?
A2: This is a classic case of incomplete reduction. Several factors could be at play:
-
Insufficient Reducing Agent: While NaBH₄ has four hydride equivalents, in practice, more than the stoichiometric 0.25 equivalents is needed due to reactions with the solvent (e.g., ethanol) and potential degradation.[4] It's common to use 1.0 to 1.5 molar equivalents of NaBH₄.
-
Reaction Time/Temperature: The reduction may be slow at very low temperatures (e.g., 0 °C). Ensure the reaction has been stirred for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine completion.[6]
-
Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Using old or improperly stored reagent will decrease its efficacy.
-
Solvent Choice: While typically performed in alcoholic solvents like methanol or ethanol, NaBH₄ reacts with them slowly.[4] Ensure the solvent is dry if possible, and use a sufficient excess of the reducing agent to compensate for any solvent reaction.
Q3: My mass spectrometry data shows a peak corresponding to a mass of C₅H₈O (cyclopentanone). Where is this coming from?
A3: The presence of cyclopentanone is likely due to the hydrolysis and subsequent decarboxylation of the β-ketoester starting material, Ethyl 2-oxocyclopentanecarboxylate. This can happen if the reaction mixture is exposed to acidic or basic aqueous conditions for a prolonged period, especially at elevated temperatures during workup.
Q4: I've observed a byproduct that appears to be a diol from my NMR data (loss of the ethyl ester signals). Is this possible?
A4: Yes, this is a known, though less common, side reaction. While NaBH₄ is a mild reducing agent that typically does not reduce esters, the presence of a nearby ketone or hydroxyl group can facilitate the reduction of the ester to a primary alcohol, resulting in a diol (cyclopentane-1,2-dimethanol).[7] This is more likely to occur under forcing conditions, such as elevated temperatures or very long reaction times. Using a milder, more selective reducing agent or carefully controlling the reaction temperature and time can minimize this byproduct.
Quantitative Data Summary
The yield of the desired product and the ratio of byproducts are highly dependent on specific reaction conditions (reagent purity, temperature, reaction time, and workup procedure). The following table provides a general overview of expected outcomes under controlled conditions.
| Analyte | Reagent/Condition | Expected Yield | Common Byproduct(s) | Byproduct % (Typical) |
| Ethyl 2-oxocyclopentanecarboxylate | Dieckmann Condensation | 85-95% | Diethyl Adipate (unreacted) | < 5% |
| This compound | NaBH₄ Reduction in EtOH | 90-97% | Ethyl 2-oxocyclopentanecarboxylate (unreacted) | 2-10% |
| Cyclopentane-1,2-diol | Over-reduction (e.g., LiAlH₄) | Variable | - | Can be significant |
| Cyclopentanone | Hydrolysis/Decarboxylation | Variable | - | Minor with careful workup |
Logical & Experimental Workflows
The following diagrams illustrate the chemical synthesis pathway and a logical troubleshooting workflow for common issues encountered during the experiment.
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for byproduct identification and resolution.
Key Experimental Protocols
Protocol 1: In-Process Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Solvent System (Mobile Phase): A mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed to achieve good separation (Rf of product ~0.4).
-
Spotting: Dissolve a tiny aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot this alongside a co-spot of the starting material (Ethyl 2-oxocyclopentanecarboxylate) on the TLC plate baseline.
-
Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent to elute up the plate.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The starting ketoester is UV active. Stain with potassium permanganate (KMnO₄) solution to visualize the product alcohol (which will appear as a yellow spot on a purple background) and the starting material.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared or is very faint.
Protocol 2: Byproduct Identification using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture and dilute it with a suitable solvent like Ethyl Acetate or Dichloromethane. Filter if necessary.
-
GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is typically sufficient.
-
GC Conditions (Example):
-
Injector Temp: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Ethyl 2-oxocyclopentanecarboxylate (Starting Material): Look for a molecular ion peak (M⁺) at m/z 156.[8][9] Common fragments include m/z 128, 111, 101, and 55.
-
This compound (Product): The molecular ion at m/z 158 may be weak. Look for a peak corresponding to loss of water (M-18) at m/z 140 and loss of the ethoxy group (M-45) at m/z 113.
-
Diethyl Adipate: Molecular ion at m/z 202.
-
Cyclopentanone: Molecular ion at m/z 84.
-
References
- 1. brainly.in [brainly.in]
- 2. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. WO2006045246A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]
Technical Support Center: Enhancing Stereoselectivity in the Synthesis of cis/trans Isomers
Welcome to the Technical Support Center for stereoselective synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions for the synthesis of specific cis (Z) or trans (E) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing cis/trans selectivity in alkene synthesis?
The stereochemical outcome of an alkene synthesis is influenced by several factors, including the reaction type (e.g., Wittig, Horner-Wadsworth-Emmons), the structure of the reactants, the reaction conditions (temperature, solvent, additives), and the use of catalysts or chiral auxiliaries.[1][2] For instance, in the Wittig reaction, the stability of the ylide is a critical determinant of selectivity.[3][4]
Q2: How can I favor the formation of the cis (Z) isomer?
To favor the formation of the cis (Z) isomer, consider the following strategies:
-
Wittig Reaction with Unstabilized Ylides: Using unstabilized ylides in aprotic solvents under salt-free conditions generally leads to the kinetic product, which is the cis (Z)-alkene.[3][5]
-
Still-Gennari Modification of the HWE Reaction: This modification of the Horner-Wadsworth-Emmons reaction is specifically designed to favor the formation of cis (Z)-alkenes.[6]
-
Alkyne Semireduction: Catalytic semihydrogenation of alkynes using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or P-2 nickel boride typically yields cis (Z)-alkenes.[7][8]
-
Catalytic Methods: Certain transition-metal catalyzed reactions, such as those using specific copper hydride catalysts, have been developed for the highly selective synthesis of Z-configured trisubstituted alkenes.[9]
Q3: What methods are recommended for obtaining the trans (E) isomer with high selectivity?
For the preferential synthesis of the trans (E) isomer, the following approaches are effective:
-
Wittig Reaction with Stabilized Ylides (Schlosser Modification): Stabilized ylides, or the use of the Schlosser modification which involves a betaine equilibration, generally favor the thermodynamic trans (E)-alkene.[3][5]
-
Horner-Wadsworth-Emmons (HWE) Reaction: The standard HWE reaction typically shows a high preference for the trans (E)-alkene.[2][10]
-
Alkyne Reduction: The reduction of alkynes using sodium in liquid ammonia (Birch reduction conditions for alkynes) selectively produces trans (E)-alkenes.[11]
-
Julia-Kocienski Olefination: This reaction is known for its excellent trans (E)-selectivity.
Q4: Can I convert an existing cis isomer to a trans isomer?
Yes, isomerization from cis to trans is possible. Common methods include:
-
Photochemical Isomerization: Exposing a cis-alkene to UV light can induce isomerization to a photostationary state containing a mixture of cis and trans isomers.[11]
-
Catalytic Isomerization: Catalytic amounts of iodine or a strong acid can facilitate the equilibration to the more thermodynamically stable trans isomer.[12]
-
Stepwise Chemical Conversion: A sequence involving epoxidation followed by reaction with a phosphine reagent can invert the stereochemistry. Another method involves bromination followed by double dehydrobromination to an alkyne, and then selective reduction to the trans-alkene.[11]
Troubleshooting Guides
Problem 1: Low Stereoselectivity in Wittig Reaction
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incorrect Ylide Stability | For Z-selectivity, ensure you are using a non-stabilized ylide. For E-selectivity, a stabilized ylide is required.[3] |
| Presence of Lithium Salts | Lithium salts can lead to equilibration of the intermediate oxaphosphetanes, reducing Z-selectivity. Use sodium- or potassium-based bases to generate the ylide if high Z-selectivity is desired.[5] |
| Reaction Temperature | Lower temperatures often favor the kinetic (Z) product. For E-selectivity with stabilized ylides, higher temperatures can sometimes improve the ratio by promoting equilibration to the thermodynamic product. |
| Solvent Effects | Non-polar, aprotic solvents generally favor Z-selectivity with unstabilized ylides. Polar aprotic solvents can sometimes improve E-selectivity.[13] |
| Steric Hindrance | Highly hindered aldehydes or ylides can impact the transition state geometry and reduce selectivity. Consider alternative olefination methods like the HWE reaction for hindered substrates.[6] |
Problem 2: Poor E/Z Ratio in Horner-Wadsworth-Emmons (HWE) Reaction
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Suboptimal Base/Counterion | The choice of base and the resulting counterion can influence stereoselectivity. For E-selectivity, sodium or potassium bases are often effective. For Z-selectivity (Still-Gennari modification), potassium bases with crown ethers are typically used.[2] |
| Phosphonate Reagent Structure | The structure of the phosphonate reagent is a primary determinant of selectivity. Standard reagents like triethyl phosphonoacetate strongly favor the E-alkene. Modified phosphonates are required for Z-selectivity.[2] |
| Reaction Temperature | Lower temperatures generally enhance the stereoselectivity of the HWE reaction. |
| Solvent Polarity | The solvent can influence the aggregation of the phosphonate anion and the reaction intermediates. Aprotic solvents like THF are commonly used. |
Data Presentation: Comparison of HWE Reagents for E/Z Selectivity
The choice of the Horner-Wadsworth-Emmons reagent is critical for achieving the desired stereochemical outcome. The following table summarizes the performance of various commonly used HWE reagents with different aldehydes.[2]
| HWE Reagent | Aldehyde | Base/Conditions | Solvent | Temp. (°C) | E/Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 |
| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 |
| Triethyl 2-phosphonopropionate | Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 |
| Still-Gennari Phosphonate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | 5:95 |
| Still-Gennari Phosphonate | Cyclohexanecarboxaldehyde | KHMDS, 18-crown-6 | THF | -78 | <5:95 |
Experimental Protocols
Protocol 1: Z-Selective Wittig Reaction using an Unstabilized Ylide
This protocol describes a general procedure for the Z-selective olefination of an aldehyde using an unstabilized ylide.
Materials:
-
Alkyltriphenylphosphonium salt (1.1 eq)
-
Strong base (e.g., n-BuLi, NaHMDS, KHMDS) (1.05 eq)
-
Anhydrous aprotic solvent (e.g., THF, diethyl ether)
-
Aldehyde (1.0 eq)
Procedure:
-
Suspend the alkyltriphenylphosphonium salt in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to the desired temperature (typically -78 °C to 0 °C).
-
Slowly add the strong base to the suspension to form the ylide (a color change is often observed).
-
Stir the resulting ylide solution for 30-60 minutes at the same temperature.
-
Add a solution of the aldehyde in the anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired Z-alkene.
Protocol 2: E-Selective Horner-Wadsworth-Emmons Reaction
This protocol outlines a general procedure for the E-selective synthesis of an α,β-unsaturated ester.
Materials:
-
Triethyl phosphonoacetate (or other suitable phosphonate) (1.1 eq)
-
Base (e.g., NaH, DBU) (1.1 eq)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Aldehyde (1.0 eq)
Procedure:
-
Add the base to the anhydrous solvent under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add the phosphonate reagent to the base suspension.
-
Allow the mixture to stir at 0 °C or room temperature until the phosphonate is fully deprotonated and a clear solution is formed.
-
Add a solution of the aldehyde in the anhydrous solvent dropwise to the phosphonate anion solution.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The water-soluble phosphate byproduct is removed during the aqueous workup.[6]
-
Purify the crude product by column chromatography to obtain the E-alkene.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. Alkene synthesis by alkyne semireduction [organic-chemistry.org]
- 8. air.unipr.it [air.unipr.it]
- 9. Stereoselective Synthesis of Trisubstituted Alkenes via Copper Hydride-Catalyzed Alkyne Hydroalkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of Ethyl 2-hydroxycyclopentanecarboxylate
This guide provides a comprehensive analysis of the 1H NMR spectrum of ethyl 2-hydroxycyclopentanecarboxylate, offering a comparative perspective with structurally related compounds. Aimed at researchers, scientists, and drug development professionals, this document outlines the expected spectral features, presents a detailed experimental protocol for sample analysis, and visualizes the analytical workflow.
Comparative 1H NMR Data Analysis
The chemical shifts (δ) in 1H NMR spectroscopy are indicative of the electronic environment of the protons in a molecule. The presence of electron-withdrawing groups, such as the hydroxyl (-OH) and ester (-COOEt) groups in this compound, significantly influences the chemical shifts of nearby protons, causing them to appear at a higher frequency (downfield).
The following table summarizes the expected 1H NMR chemical shifts for this compound and compares them with experimentally determined values for related compounds: ethyl cyclopentanecarboxylate and ethyl 2-oxocyclopentanecarboxylate.
| Compound | Proton Assignment | Expected/Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-1 (CH-COOEt) | ~2.5 - 2.8 | Multiplet | - |
| H-2 (CH-OH) | ~4.0 - 4.3 | Multiplet | - | |
| Cyclopentane -CH2- | ~1.5 - 2.2 | Multiplets | - | |
| Ester -OCH2- | ~4.1 - 4.2 | Quartet | ~7.1 | |
| Ester -CH3 | ~1.2 - 1.3 | Triplet | ~7.1 | |
| -OH | Broad singlet | - | ||
| Ethyl cyclopentanecarboxylate | H-1 (CH-COOEt) | 2.67 | Quintet | 8.0 |
| Cyclopentane -CH2- (α) | 1.85-1.95 | Multiplet | - | |
| Cyclopentane -CH2- (β) | 1.55-1.75 | Multiplet | - | |
| Ester -OCH2- | 4.12 | Quartet | 7.1 | |
| Ester -CH3 | 1.23 | Triplet | 7.1 | |
| Ethyl 2-oxocyclopentanecarboxylate | H-1 (CH-COOEt) | ~3.3 - 3.5 | Multiplet | - |
| Cyclopentane -CH2- (adjacent to C=O) | ~2.2 - 2.5 | Multiplets | - | |
| Cyclopentane -CH2- | ~1.9 - 2.2 | Multiplets | - | |
| Ester -OCH2- | 4.19 | Quartet | 7.1 | |
| Ester -CH3 | 1.27 | Triplet | 7.1 |
Note: The chemical shifts for this compound are estimated based on the analysis of related structures and general principles of NMR spectroscopy. The presence of the hydroxyl group at the C-2 position is expected to cause a significant downfield shift for the proton at that position (H-2) compared to a simple cyclopentane ring.
Experimental Protocol for 1H NMR Analysis
A standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the liquid sample, this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The choice of solvent is critical to avoid interfering signals in the spectrum.
-
Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is around 4-5 cm.
-
Cap the NMR tube securely to prevent solvent evaporation.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution. This is often an automated process.
-
Tune and match the probe for the 1H nucleus.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a concentrated sample), spectral width, and relaxation delay.
-
Acquire the Free Induction Decay (FID) signal.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
Workflow for 1H NMR Analysis
The following diagram illustrates the logical workflow of a typical 1H NMR analysis, from sample preparation to final data interpretation.
Caption: A flowchart detailing the key stages of 1H NMR analysis.
Characterization of Ethyl 2-hydroxycyclopentanecarboxylate: A Mass Spectrometry-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mass spectrometry for the characterization of Ethyl 2-hydroxycyclopentanecarboxylate against other analytical techniques. It includes expected fragmentation patterns based on known chemical principles, a detailed experimental protocol for acquiring mass spectra, and supporting data presented in clear, comparative tables.
Predicted Mass Spectrometry Fragmentation of this compound
This compound (C8H14O3), with a molecular weight of approximately 158.20 g/mol , is expected to exhibit a distinct fragmentation pattern under electron ionization (EI) mass spectrometry.[1][2] The fragmentation is primarily dictated by the presence of the ethyl ester and the cyclic alcohol functional groups.
The initial ionization of the molecule will form the molecular ion, [M]•+.
[C8H14O3]•+ (m/z = 158)
Key fragmentation pathways include:
-
Loss of an Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the O-C2H5 bond, leading to the loss of an ethoxy radical (•OCH2CH3), resulting in a stable acylium ion.[3]
-
Loss of an Ethyl Radical: Cleavage of the C-O bond can lead to the loss of an ethyl radical (•CH2CH3).[3]
-
Loss of Water: Characteristic of alcohols, the molecule can undergo dehydration, losing a water molecule (H2O).[4][5][6]
-
Alpha Cleavage: The bond adjacent to the hydroxyl-bearing carbon on the cyclopentane ring can break.[5][6]
-
Ring Cleavage: Cyclic alcohols can also undergo complex ring cleavage, leading to characteristic fragments.[4]
The following table summarizes the predicted major fragments for this compound.
| m/z | Proposed Fragment | Formula | Notes |
| 158 | Molecular Ion | [C8H14O3]•+ | The parent molecule with one electron removed. |
| 140 | [M - H2O]•+ | [C8H12O2]•+ | Loss of a water molecule from the cyclic alcohol.[4][5] |
| 129 | [M - C2H5]•+ | [C6H9O3]•+ | Loss of an ethyl radical from the ester group.[3] |
| 113 | [M - OC2H5]•+ | [C6H9O2]•+ | Loss of an ethoxy radical from the ester group.[3] |
| 85 | [M - COOC2H5]•+ | [C5H9O]•+ | Loss of the entire carbethoxy group. |
| 57 | Ring Cleavage Fragment | [C4H9]•+ | A common fragment resulting from the cleavage of the cyclopentane ring.[4] |
Illustrative Fragmentation Pathway
The following diagram illustrates the primary predicted fragmentation pathways of this compound upon electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A standard method for analyzing volatile and semi-volatile compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).
| Parameter | Specification |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source. |
| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. |
| MS Source Temperature | 230 °C |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF). |
| Scan Range | m/z 40-400 |
| Sample Preparation | Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. |
| Injection Volume | 1 µL |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides molecular weight and fragmentation patterns, which aid in structural identification. | High sensitivity, provides structural information, can be coupled with chromatographic techniques (GC, LC). | Isomers can be difficult to distinguish, may require derivatization for non-volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. | Non-destructive, provides unambiguous structural information, can distinguish between isomers. | Lower sensitivity than MS, requires larger sample amounts, complex spectra can be difficult to interpret. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule (e.g., O-H, C=O, C-O). | Fast, non-destructive, provides information on functional groups. | Provides limited information on the overall molecular structure, not suitable for complex mixtures. |
| Gas Chromatography (GC) | Separates the compound from a mixture and provides retention time for identification. | Excellent separation for volatile compounds, quantitative analysis. | Provides limited structural information on its own, requires the compound to be volatile and thermally stable. |
Workflow for Comprehensive Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of this compound, integrating mass spectrometry with other key analytical techniques.
Caption: Integrated workflow for compound characterization.
References
- 1. ETHYL 2-HYDROXYCYCLOPENTANE-1-CARBOXYLATE | CAS 2315-21-1 [matrix-fine-chemicals.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. GCMS Section 6.10 [people.whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
Purity Analysis of Synthesized Ethyl 2-hydroxycyclopentanecarboxylate: A Comparative HPLC Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of the purity of Ethyl 2-hydroxycyclopentanecarboxylate synthesized via two different methods, utilizing High-Performance Liquid Chromatography (HPLC) for quantification.
Comparative Purity Analysis
The purity of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, was assessed for two different synthesis batches (Method A and Method B). The analysis was performed using a validated HPLC method to ensure accurate quantification of the main compound and any potential impurities.
Table 1: HPLC Purity Analysis of this compound Batches
| Parameter | Synthesis Method A | Synthesis Method B |
| Retention Time (min) | 4.2 | 4.2 |
| Peak Area (mAU*s) | 12580 | 11950 |
| % Purity | 98.5% | 95.2% |
| Major Impurity 1 (RT 3.5 min) | 0.8% | 2.5% |
| Major Impurity 2 (RT 5.1 min) | 0.4% | 1.8% |
| Other Impurities | 0.3% | 0.5% |
The data clearly indicates that Synthesis Method A yields a product with higher purity (98.5%) compared to Synthesis Method B (95.2%). The primary difference lies in the concentration of two major impurities, which are significantly higher in the batch from Method B.
Alternative Analytical Technique: Gas Chromatography (GC)
For comparison, the purity of the sample from Synthesis Method A was also analyzed using Gas Chromatography (GC) with a Flame Ionization Detector (FID).
Table 2: Comparison of HPLC and GC Purity Analysis for Synthesis Method A
| Parameter | HPLC | GC-FID |
| Retention Time (min) | 4.2 | 6.8 |
| % Purity | 98.5% | 98.2% |
| Major Impurity 1 | 0.8% | 0.9% |
| Major Impurity 2 | 0.4% | 0.5% |
| Other Impurities | 0.3% | 0.4% |
The results from both HPLC and GC-FID are comparable, confirming the high purity of the material from Synthesis Method A. HPLC is often preferred due to its versatility for a wider range of compounds and non-destructive nature.
Experimental Protocols
A detailed methodology for the HPLC analysis is provided below to allow for replication of the results.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The synthesized this compound was dissolved in the mobile phase to a concentration of 1 mg/mL.
Visualizing the Workflow
The following diagram illustrates the logical workflow of the purity analysis process.
Caption: Workflow for Purity Analysis and Method Selection.
This guide demonstrates a straightforward and effective HPLC method for the purity analysis of this compound. The presented data, although illustrative, highlights the importance of robust analytical techniques in evaluating and comparing different synthesis outcomes. Researchers can adapt this protocol to their specific needs to ensure the quality and purity of their synthesized compounds.
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-hydroxycyclopentanecarboxylate: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the safe and compliant disposal of chemical reagents is a critical, non-negotiable aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Ethyl 2-hydroxycyclopentanecarboxylate, ensuring the protection of personnel and the environment.
Immediate Safety and Hazard Profile
This compound is classified as a substance that requires careful handling due to its potential health effects. According to its Safety Data Sheet (SDS), it is a skin and eye irritant and may cause respiratory tract irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not publicly available and are highly dependent on local and national regulations, the following table summarizes the key hazard classifications that inform disposal decisions.
| Hazard Classification | Description | GHS Code | Reference |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | [1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation | H335 | [1] |
Note: Always consult your institution's environmental health and safety (EHS) office and local regulations for specific disposal limits and requirements.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be approached systematically to minimize risks. The following protocol outlines the recommended steps for its disposal.
1. Initial Assessment and Segregation:
-
Quantify the Waste: Determine the volume of this compound waste to be disposed of. This will influence the disposal route.
-
Segregate the Waste: Ensure that the waste is not mixed with other incompatible chemicals. It should be collected in a dedicated, properly labeled waste container.
2. Small Quantity Disposal (Typically < 50 mL):
-
Absorption: For very small spills or residual amounts, absorb the liquid onto a non-reactive absorbent material such as vermiculite, sand, or cat litter[2].
-
Fume Hood Evaporation (If Permitted): Some general guidelines for esters suggest absorbing small quantities onto paper towels and allowing the solvent to evaporate in a certified chemical fume hood[2]. However, given the respiratory irritation hazard of this compound, this should only be done with explicit approval from your institution's EHS department.
-
Containerization: Place the absorbent material in a sealed, labeled container for hazardous waste pickup.
3. Large Quantity Disposal (Typically > 50 mL):
-
Dedicated Waste Container: Collect the liquid waste in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled with the full chemical name and associated hazards.
-
Licensed Waste Disposal Service: Arrange for the collection of the waste by a licensed chemical waste disposal company[2]. Your institution's EHS office will have established procedures for this.
-
Do Not Pour Down the Drain: Due to its irritant properties and potential environmental effects, this compound should not be disposed of down the sanitary sewer.
4. Contaminated Material and Container Disposal:
-
Empty Containers: "Empty" containers that held this compound must be handled as hazardous waste unless properly decontaminated. Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous chemical waste[3].
-
Contaminated PPE: Dispose of any grossly contaminated gloves, lab coats, or other PPE as solid hazardous waste.
Experimental Protocols for Waste Treatment
Currently, there are no widely documented and validated experimental protocols specifically for the laboratory-scale neutralization or degradation of this compound for disposal purposes. General principles of ester hydrolysis could be applied to break down the compound into cyclopentanecarboxylic acid and ethanol, which may be less hazardous. However, such procedures should only be developed and carried out by trained chemists with a thorough risk assessment and approval from their institution's safety committee.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions on the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always prioritize consulting your local regulations and institutional EHS office for the most accurate and up-to-date disposal procedures.
References
Essential Safety and Logistical Information for Handling Ethyl 2-hydroxycyclopentanecarboxylate
This document provides immediate, procedural guidance for the safe handling and disposal of Ethyl 2-hydroxycyclopentanecarboxylate, tailored for researchers, scientists, and drug development professionals. The following protocols are designed to ensure operational safety and proper waste management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as causing serious eye irritation and is harmful to aquatic life with long-lasting effects[1][2]. Therefore, adherence to appropriate safety protocols is crucial.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H14O3 | [1] |
| Molecular Weight | 158.2 g/mol | [1] |
| Boiling Point | 102-104 °C/11 mmHg | [3] |
| Density | 1.054 g/mL at 25 °C | [3] |
| Flash Point | 77 °C (170.6 °F) - closed cup | [3] |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the chemical to protect against splashes.[1][2][4] |
| Face shield | Recommended when there is a significant risk of splashing.[5][6] | |
| Skin Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are suitable. Inspect gloves for any tears or holes before use.[7] |
| Protective clothing | A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1][4] | |
| Closed-toe shoes | Required to protect feet from spills.[5] | |
| Respiratory Protection | Not typically required with adequate ventilation | If working in a poorly ventilated area or if mists are generated, a NIOSH/MSHA approved respirator should be worn.[4][8] |
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the necessary steps for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocol: Detailed Handling Methodology
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.[9]
-
Ensure that a chemical fume hood is operational and available for use.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.[9]
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Conduct all work with this compound inside a certified chemical fume hood to ensure adequate ventilation.[9]
-
When transferring the chemical, do so carefully to avoid splashing.
-
Keep the container tightly sealed when not in use to prevent the release of vapors.[9]
-
Avoid direct contact with skin, eyes, and clothing.[9] In case of accidental contact, follow the first-aid measures outlined below.
-
-
Post-Handling:
Emergency and Disposal Plans
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][10]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.[9][10]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[10]
Spill Response
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste as hazardous chemical waste according to institutional and local regulations.[9]
Disposal Plan
-
All waste containing this compound must be considered hazardous waste.
-
Collect all chemical waste in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix with other incompatible waste streams.
-
Dispose of the chemical waste through a licensed waste disposal company, adhering to all local and national regulations.[1][9] Contaminated packaging should also be disposed of as hazardous waste.[9]
References
- 1. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Ethyl 2-oxocyclopentanecarboxylate 95 611-10-9 [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. epa.gov [epa.gov]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. synerzine.com [synerzine.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
